Taraxasterol
Description
from Cirsium segetum
Structure
2D Structure
Properties
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMMEBCFHUKHEX-ZJJHUPNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059-14-9 | |
| Record name | Taraxasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taraxasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001059149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARAXASTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64SK2ERN9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taraxasterol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxasterol, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anti-carcinogenic properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. It presents a compilation of available quantitative data to aid in the selection of promising plant sources for extraction. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, providing a practical resource for researchers. Finally, key biochemical pathways associated with this compound are visualized to facilitate a deeper understanding of its biological context.
Natural Sources and Distribution of this compound in Plants
This compound is found in a variety of plants, with a notable prevalence in the Asteraceae family. The common dandelion, Taraxacum officinale, is one of the most well-known and significant sources.[1][2] The compound is not uniformly distributed throughout the plant; its concentration can vary depending on the plant part, with the highest levels often found in the latex and roots.[1][3]
Beyond the Taraxacum genus, this compound has been identified in a range of other medicinal and edible plants. These include legumes, cereals, nuts, and seeds, as well as their corresponding oils.[1][4] A summary of various plant species reported to contain this compound is provided in Table 1.
Table 1: Natural Plant Sources of this compound
| Family | Genus and Species | Common Name | Plant Part(s) Containing this compound |
| Asteraceae | Taraxacum officinale | Dandelion | Roots, Latex[1][3][5] |
| Asteraceae | Taraxacum japonicum | Japanese Dandelion | Roots |
| Asteraceae | Achillea millefolium | Yarrow | Leaves[6] |
| Asteraceae | Chrysanthemum spp. | Chrysanthemum | Aerial parts[1] |
| Asteraceae | Helianthus annuus | Sunflower | Flowers[6] |
| Moraceae | Ficus carica | Fig | Aerial parts[6] |
| Moraceae | Ficus racemosa | Cluster Fig | Latex, Fruit (as esters)[6] |
| Anacardiaceae | Mangifera indica | Mango | Aerial parts[7] |
| Oleaceae | Olea europaea | Olive | Aerial parts |
| Solanaceae | Solanum lycopersicum | Tomato | Fruit, Leaves |
| Hydrangeaceae | Philadelphus coronarius | Sweet Mock-orange | Twigs |
| Loranthaceae | Struthanthus concinnus | - | Leaves |
| Acanthaceae | Strobilanthes callosus | - | Aerial parts |
Quantitative Data on this compound Content
While numerous plants are known to contain this compound, comprehensive quantitative data across different species and tissues remains limited, a point noted in the scientific literature which states that the absolute quantitation of this compound in many plant materials is yet to be thoroughly studied.[1][3] The most detailed quantitative analyses have been performed on Taraxacum officinale. Table 2 summarizes the available quantitative data.
Table 2: Quantitative Analysis of this compound in Plant Material
| Plant Species | Plant Part/Culture | Method of Analysis | This compound Concentration |
| Taraxacum officinale | Natural Root Extract | HPLC | 2.96 µg/mL[1][3][8] |
| Taraxacum officinale | Root Callus Cultures | HPLC | 3.013 µg/mL[1][3][8] |
Experimental Protocols
The extraction, isolation, and quantification of this compound are critical steps for its research and development. A variety of methods have been employed, with High-Performance Liquid Chromatography (HPLC) being a common analytical technique for quantification.
Extraction and Isolation of this compound
A general workflow for the extraction and isolation of this compound from plant material is presented below. This can be adapted based on the specific plant matrix and available laboratory equipment.
Methodologies:
-
Solvent Extraction: This is a widely used method for obtaining this compound from plant sources.[9]
-
Preparation of Plant Material: The plant material (e.g., dandelion roots) is thoroughly dried at a low temperature to preserve the bioactive compounds and then ground into a fine powder.[10]
-
Extraction: The powdered plant material is macerated in an organic solvent such as ethanol or methanol. The ratio of plant material to solvent is a critical parameter, with a common ratio being 1:10 (w/v).[10] The mixture is stirred continuously for a specified duration, which can range from several hours to days.[10]
-
Filtration: Following extraction, the mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved this compound.[10]
-
Concentration: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a concentrated crude extract.[10]
-
-
Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique that utilizes supercritical carbon dioxide (CO₂) as the extraction solvent.[10] This method offers high selectivity and can yield a purer extract.[10]
-
Purification: The crude extract is further purified to isolate this compound.[9]
-
Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica gel). Different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and isolation of this compound.[9]
-
Quantification of this compound using HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous estimation of taraxerol and this compound.[8]
Chromatographic Conditions:
-
Column: ODS, C8-3 (250 mm x 4.6 mm i.d., 5 µm particle size)[8]
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Methanol (70:30 v/v)[8]
-
Flow Rate: 0.6 mL/min[8]
-
Detection: UV at 210 nm[8]
-
Retention Time of this compound: Approximately 3.5 minutes[8]
Method Validation Parameters:
The method was validated for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[8]
-
Linearity: A linear response was observed for this compound over a concentration range of 100-500 µg/mL.[8]
-
Limit of Detection (LOD): 10 µg/mL[8]
-
Limit of Quantification (LOQ): 30 µg/mL[8]
Visualization of Key Pathways
Biosynthesis of this compound
This compound is a triterpene synthesized via the mevalonate pathway, with squalene as a key precursor.[11] The biosynthesis involves a series of enzymatic cyclizations and rearrangements.
References
- 1. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates inflammatory responses in a 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse model via inactivation of the MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1059-14-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]
- 10. The process of extracting this compound from dandelion root extract. [greenskybio.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
The Biosynthesis of Taraxasterol: A Deep Dive from Squalene to a Potent Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of taraxasterol, a pentacyclic triterpenoid with significant anti-inflammatory and anti-carcinogenic properties.[1][2][3] The pathway commences with the linear hydrocarbon squalene and culminates in the intricate structure of this compound through a series of enzymatic reactions. This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside methodologies for key experiments in this field of study.
The Core Biosynthetic Pathway
The conversion of squalene to this compound is a multi-step process primarily localized within the cytoplasm and endoplasmic reticulum of plant cells.[1] The pathway can be broadly divided into two major stages: the formation of the precursor 2,3-oxidosqualene and its subsequent cyclization and rearrangement into the final this compound structure.
From Squalene to 2,3-Oxidosqualene
The initial step in the biosynthesis of this compound, and indeed all triterpenoids, is the epoxidation of squalene. This reaction is catalyzed by the enzyme squalene epoxidase , a flavoprotein that utilizes molecular oxygen and NADPH to introduce an epoxide ring at the C2-C3 position of the squalene molecule, yielding (3S)-2,3-oxidosqualene. This crucial step commits squalene to the triterpenoid synthesis pathway.
The Intricate Cyclization Cascade by Oxidosqualene Cyclase
The cyclization of 2,3-oxidosqualene is the most complex and defining step in the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) . Specifically, the formation of this compound is mediated by a This compound synthase . This enzyme orchestrates a cascade of cyclizations and rearrangements of the linear 2,3-oxidosqualene substrate.
The proposed mechanism involves the following key cationic intermediates:
-
Dammarenyl Cation: The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, leading to a series of ring closures to form the dammarenyl cation.
-
Baccharenyl Cation: A subsequent rearrangement of the dammarenyl cation leads to the formation of the baccharenyl cation.
-
Lupanyl Cation: Further intramolecular cyclization results in the formation of the pentacyclic lupanyl cation.
-
Oleanyl Cation: A Wagner-Meerwein rearrangement of the lupanyl cation gives rise to the oleanyl cation.
-
Taraxasteryl Cation: A final 1,2-methyl shift in the oleanyl cation generates the taraxasteryl cation.
-
This compound: The cascade terminates with the deprotonation of the taraxasteryl cation to yield the final product, this compound.
The following diagram illustrates this intricate biosynthetic pathway:
Caption: Biosynthetic pathway of this compound from squalene.
Quantitative Data
The quantification of this compound and its precursors is crucial for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Taraxacum officinale
| Sample Type | Concentration (µg/mL) | Reference |
| Natural Root Extract | 2.96 | [2] |
| Root Callus Cultures | 3.013 | [2] |
Table 2: HPLC Analysis Parameters for this compound
| Parameter | Value | Reference |
| Linearity Range | 1.2 - 720 µg/mL | [4] |
| Limit of Detection (LOD) | 10 µg/mL | [4] |
| Limit of Quantification (LOQ) | 30 µg/mL | [4] |
| Regression Equation | y = 20061x + 33915 | [4] |
| R² | 0.989 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae
This protocol describes the expression of a candidate this compound synthase gene in a yeast system, a common method for functional characterization of oxidosqualene cyclases.
Workflow Diagram:
Caption: Workflow for heterologous expression of this compound synthase.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue of interest (e.g., dandelion roots).
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the putative this compound synthase gene using gene-specific primers.
-
Ligate the PCR product into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).
-
Transform the ligation product into E. coli for plasmid amplification.
-
Purify the plasmid and verify the insert sequence.
-
-
Yeast Transformation and Expression:
-
Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).
-
Select for transformed yeast colonies on appropriate selective media.
-
Inoculate a single colony into a liquid selective medium and grow to the mid-log phase.
-
Induce gene expression by transferring the cells to a medium containing galactose.
-
-
Extraction and Analysis of Triterpenoids:
-
Harvest the yeast cells by centrifugation.
-
Perform alkaline hydrolysis to break the cells and saponify lipids.
-
Extract the non-saponifiable lipids with an organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the solvent and derivatize the crude extract to improve the volatility of the triterpenoids for GC-MS analysis.
-
Analyze the derivatized sample by GC-MS to identify the produced triterpenoids by comparing their mass spectra and retention times with authentic standards.
-
In Vitro Enzyme Assay for this compound Synthase
This protocol outlines a method to determine the enzymatic activity of a purified or partially purified this compound synthase.
Methodology:
-
Enzyme Preparation:
-
Prepare a microsomal fraction from the yeast expressing the this compound synthase or purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).
-
Determine the protein concentration of the enzyme preparation.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate 2,3-oxidosqualene (solubilized with a detergent like Triton X-100), and the enzyme preparation.
-
Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding a strong base (e.g., KOH in methanol) or by extraction with an organic solvent.
-
-
Product Analysis:
-
Extract the reaction products with an organic solvent.
-
Derivatize the extracted products.
-
Analyze the products by GC-MS to identify and quantify the formed this compound.
-
GC-MS Analysis of Triterpenoids
Methodology:
-
Derivatization:
-
To a dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a capillary column suitable for triterpenoid separation (e.g., HP-5MS).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for TMS-derivatized triterpenoids (e.g., m/z 50-650).
-
-
Data Analysis:
-
Identify this compound-TMS ether based on its characteristic mass spectrum and retention time compared to an authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.
-
This guide provides a foundational understanding of the this compound biosynthesis pathway and the experimental approaches used to study it. Further research into the specific kinetics of this compound synthase and the regulatory mechanisms governing this pathway will be crucial for optimizing the production of this valuable bioactive compound.
References
- 1. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 2. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of taraxerol and this compound in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Biological Activity of Taraxasterol from Taraxacum officinale
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxasterol, a pentacyclic triterpenoid found in Dandelion (Taraxacum officinale), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing comprehensive experimental protocols for its extraction, purification, and characterization. Quantitative data from various studies are summarized to offer a comparative analysis of different methodologies. Furthermore, this document elucidates the molecular mechanisms of this compound's bioactivity by visualizing its interaction with key signaling pathways, offering a valuable resource for researchers and professionals in the field of natural product drug discovery and development.
Introduction and Discovery
This compound (also known as (3β, 18α, 19α)-Urs-20(30)-en-3-ol) is a phytosterol, a type of pentacyclic triterpene, with the molecular formula C₃₀H₅₀O.[1] Its initial discovery and isolation are credited to Power and Browning in 1912, who extracted the compound from the non-saponifiable matter of Taraxacum officinale root.[1][2] While present in various parts of the dandelion plant, the highest concentrations of this compound are found in the latex.[1][2] This compound is a key contributor to the medicinal properties traditionally associated with dandelion, which has been used for centuries in folk medicine to treat a variety of ailments.[3]
Experimental Protocols for Isolation and Purification
The isolation of this compound from Taraxacum officinale is a multi-step process involving extraction from the plant matrix followed by purification to achieve a high degree of purity. The choice of methodology can significantly impact the yield and purity of the final product.
Plant Material Preparation
-
Collection: Dandelion leaves, roots, or whole plants are harvested. For optimal yield of bioactive compounds, harvesting is often recommended in the spring or early summer when leaves are young.[4]
-
Cleaning and Drying: The plant material is thoroughly washed with clean water to remove soil and debris. Subsequently, it is dried in a well-ventilated area or using a low-temperature oven to prevent the degradation of thermolabile compounds.[4]
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.[4][5]
Extraction Methodologies
Solvent extraction is a widely used method for obtaining crude this compound extract. The choice of solvent is critical and is based on the polarity of this compound.
-
Protocol:
-
The powdered plant material is macerated in a selected solvent (e.g., ethanol, methanol, hexane, chloroform, or ethyl acetate) in a flask.[4][5] A common solid-to-solvent ratio is 1:10 (w/v).[5]
-
The mixture is agitated or stirred continuously for a defined period, which can range from several hours to a few days (e.g., 24-48 hours), at a controlled temperature.[4][5]
-
The mixture is then filtered through filter paper or a Buchner funnel to separate the liquid extract from the solid plant residue.[4]
-
The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a concentrated crude extract.[5]
-
SFE, particularly with carbon dioxide (CO₂), is a green and highly selective alternative to traditional solvent extraction.
-
Protocol:
-
The dried, ground plant material is packed into an extraction vessel.
-
Supercritical CO₂ is pumped through the vessel at optimized temperature and pressure ranges (typically 40-60°C and 10-30 MPa).[5]
-
The supercritical fluid, now containing the dissolved this compound, is passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
The extracted this compound is then collected from the separator.
-
Other modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to enhance extraction efficiency and reduce extraction time.[5][6]
Purification Techniques
The crude extract contains a mixture of phytochemicals, necessitating further purification to isolate this compound.
-
Protocol:
-
A glass column is packed with a stationary phase, commonly silica gel or alumina.[4]
-
The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.
-
A mobile phase (a single solvent or a gradient of solvents with increasing polarity) is passed through the column.
-
Different compounds in the extract travel down the column at different rates based on their affinity for the stationary and mobile phases, leading to their separation.
-
Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing this compound.
-
For high-resolution separation and quantification, Reverse-Phase HPLC (RP-HPLC) is commonly used.
-
Protocol:
-
The partially purified extract is dissolved in the mobile phase.
-
The solution is injected into an HPLC system equipped with a C18 column.
-
A mobile phase, such as a mixture of acetonitrile and water, is used to elute the compounds.[1]
-
This compound is detected using a UV detector as it elutes from the column. The retention time is compared to that of a pure this compound standard for identification and quantification.
-
Recrystallization is a final purification step to obtain highly pure crystalline this compound.
-
Protocol:
-
The this compound-containing fractions are dissolved in a suitable solvent at an elevated temperature.[4]
-
The solution is allowed to cool slowly, promoting the formation of this compound crystals while impurities remain dissolved in the solvent.[4]
-
The crystals are collected by filtration and washed with a cold solvent to remove any remaining impurities.[4]
-
The purified crystals are then dried.
-
Characterization and Purity Assessment
The identity and purity of the isolated this compound are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity by comparing the peak area with that of a standard.[4]
-
Gas Chromatography (GC): To analyze for any residual solvents.[4]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Quantitative Data on this compound Isolation
The yield and purity of this compound are influenced by the plant part used, the extraction method, and the purification process. While comprehensive comparative data is limited, the following tables summarize available quantitative information.
Table 1: this compound Content in Taraxacum officinale
| Plant Material | Method of Analysis | This compound Concentration | Reference |
| Natural Root Extract | HPLC | 2.96 µg/mL | [1][2] |
| Root Callus Cultures | HPLC | 3.013 µg/mL | [1][2] |
| Hairy Root Cultures | HPLC | Four-fold increase compared to natural root | [7] |
Table 2: Yield of Extracts from Taraxacum officinale (Note: Not specific to this compound)
| Plant Part | Extraction Solvent | Percentage Yield (%) |
| Stem | Hexane | 12 |
| Dichloromethane | 10 | |
| Ethyl acetate | 13 | |
| Methanol | 19 | |
| Water | 25 | |
| Flower | Hexane | 14 |
| Dichloromethane | 11 | |
| Ethyl acetate | 15 | |
| Methanol | 21 | |
| Water | 27 | |
| Root | Hexane | 11 |
| Dichloromethane | 13 | |
| Ethyl acetate | 9 | |
| Methanol | 21 | |
| Water | 26 |
Note: The data in Table 2 represents the total extract yield and not the specific yield of this compound.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
This compound has been shown to inhibit inflammation by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][8]
Caption: this compound's Inhibition of NF-κB and MAPK Pathways.
This compound can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1]
Caption: Activation of the NRF2 Antioxidant Pathway by this compound.
In various cancer cell lines, this compound has demonstrated anti-proliferative and pro-apoptotic effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Caption: Inhibition of EGFR and PI3K/AKT Pathways by this compound.
Conclusion
This compound, a bioactive compound from the common dandelion, presents a promising lead for the development of novel therapeutics. This guide has provided a comprehensive overview of the established methods for its isolation and purification, from traditional solvent extraction to modern supercritical fluid extraction. While quantitative data on yield and purity across different methods and plant parts are still emerging, it is evident that optimization of extraction and purification protocols is key to obtaining high-purity this compound for research and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer, underscores its therapeutic potential. Further research, including more detailed comparative studies on isolation techniques and in-depth preclinical and clinical investigations, is warranted to fully explore the applications of this compound in medicine.
References
- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]
- 3. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency of Multiple Extraction Solvents on Antioxidant, Cytotoxic, and Phytotoxic Potential of Taraxacum officinale (L.) Weber ex F.H. Wigg. from Poonch Valley, Azad Kashmir, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Taraxasterol: A Technical Guide to its Role in Traditional and Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taraxasterol, a pentacyclic triterpenoid primarily isolated from the common dandelion (Taraxacum officinale), has a rich history of use in traditional medicine for a variety of ailments.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing potent anti-inflammatory, anti-cancer, and antioxidant properties. This technical guide provides a comprehensive overview of the traditional applications of this compound, its key pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and a visual representation of its modulation of critical signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this promising natural compound.
Traditional and Herbal Medicine Applications
For centuries, plants containing this compound, most notably dandelion, have been a staple in traditional medicine systems across the globe. In Traditional Chinese Medicine (TCM), dandelion is utilized to clear heat and toxins, and to support liver and spleen function, often recommended for inflammatory conditions and skin eruptions.[1][2] European and North American herbal traditions have employed dandelion for its diuretic and digestive benefits, using it to address liver and kidney disorders, and to stimulate appetite.[1] The therapeutic applications in traditional medicine have laid the groundwork for contemporary research into its specific bioactive constituents, with this compound emerging as a key player.
Pharmacological Activities of this compound
Scientific studies have validated many of the traditional uses of this compound, demonstrating a range of pharmacological effects. These activities are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, cell growth, and oxidative stress.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is largely achieved through the downregulation of the NF-κB and MAPK signaling pathways.[3][4] In various in vitro and in vivo models, this compound has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[5][6]
Anti-Cancer Activity
This compound has demonstrated promising anti-cancer properties in several cancer cell lines. It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[1][7] The anti-cancer effects are mediated through various mechanisms, including the modulation of signaling pathways that regulate cell cycle and apoptosis.[7][8]
Antioxidant Activity
This compound also possesses antioxidant properties, helping to protect cells from damage caused by reactive oxygen species (ROS).[6] It has been shown to enhance the activity of antioxidant enzymes and modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[9]
Data Presentation
The following tables summarize the quantitative data from various studies on the pharmacological activities of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inducer | Biomarker | Concentration of this compound | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | NO | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | PGE₂ | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | TNF-α | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | IL-6 | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |
| HT-29 Cells | LPS (10 µg/ml) | TNF-α | 2.5, 5, 10 µg/ml | Dose-dependent decrease | [10] |
| HT-29 Cells | LPS (10 µg/ml) | IL-6 | 2.5, 5, 10 µg/ml | Dose-dependent decrease | [10] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Condition | Dosage of this compound | Effect | Reference |
| Mice | Dimethylbenzene-induced ear edema | 2.5, 5, 10 mg/kg | 19.5%, 42.9%, 57.2% inhibition respectively | [3] |
| Rats | Carrageenan-induced paw edema | 2.5, 5, 10 mg/kg | Dose-dependent suppression | [3] |
| Mice | LPS-induced endotoxic shock | 2.5, 5, 10 mg/kg | Significantly reduced serum TNF-α, IFN-γ, IL-1β, IL-6 | [11] |
| Mice | Ethanol-induced liver injury | 2.5, 5, 10 mg/kg | Significantly inhibited serum TNF-α and IL-6 | [12] |
Table 3: Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | Time (h) | IC50 Value (µM) | Reference |
| PC3 | Prostate Cancer | 24 | 114.68 ± 3.28 | [1] |
| PC3 | Prostate Cancer | 48 | 108.70 ± 5.82 | [1] |
| PC3 | Prostate Cancer | 72 | 49.25 ± 3.22 | [1] |
| A549 | Non-small cell lung cancer | - | 25.89 | [13] |
| HeLa-S3 | Cervical Cancer | 24, 48, 72 | Dose- and time-dependent decrease in viability | [4] |
| HepG2 | Hepatocellular Carcinoma | 72 | - (Significant inhibition at 15 µmol/l) | [14] |
| Huh7 | Hepatocellular Carcinoma | 72 | - (Significant inhibition at 15 µmol/l) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation and survival of cancer cells.
-
Procedure:
-
Seed cells (e.g., HeLa-S3, PC3) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 16-24 hours.[1][4]
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 2.5, 5, 10, 15, 20 µg/mL) for different time points (e.g., 24, 48, 72 hours).[4]
-
Add MTT reagent (50 µl) to each well and incubate for 4 hours at 37°C.[4][15]
-
Remove the MTT solution and add DMSO (100 µl/well) to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Measurement of Inflammatory Cytokines (ELISA)
-
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
-
Procedure:
-
Collect cell culture supernatants or animal serum after treatment with this compound and/or an inflammatory stimulus (e.g., LPS).[5][11]
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.[15]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways (e.g., NF-κB, MAPK).
-
Procedure:
-
Lyse cells or tissues treated with this compound to extract total protein.[16][17]
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-ERK, Nrf2) overnight at 4°C.[16][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[16]
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Objective: To assess the free radical scavenging capacity of this compound.
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 1.5 mg/ml in methanol).
-
Prepare various concentrations of this compound.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 15-30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Signaling Pathway Modulation by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.
Inhibition of NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
Caption: this compound modulates the MAPK signaling pathway.
Activation of Nrf2 Antioxidant Pathway
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion and Future Directions
This compound, a key bioactive compound from traditionally used medicinal plants, demonstrates significant therapeutic potential. Its well-documented anti-inflammatory, anti-cancer, and antioxidant activities, mediated through the modulation of critical cellular signaling pathways, make it a compelling candidate for further investigation and drug development. While preclinical data are promising, further research, including robust clinical trials, is necessary to fully establish its efficacy and safety in humans. The detailed experimental protocols and data presented in this guide are intended to facilitate and accelerate future research in this promising area. The continued exploration of this compound and its derivatives could lead to the development of novel therapies for a range of inflammatory diseases, cancers, and conditions associated with oxidative stress.
References
- 1. Anti-metastatic effect of this compound on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. Effects of this compound on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of this compound against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. e-century.us [e-century.us]
- 14. xxmu.edu.cn [xxmu.edu.cn]
- 15. daneshyari.com [daneshyari.com]
- 16. Inhibition of NLRP3 Inflammasome Activation and Pyroptosis in Macrophages by this compound Is Associated With Its Regulation on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"Exploring the therapeutic potential of Taraxasterol in preclinical studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterol, a pentacyclic triterpenoid found predominantly in the dandelion (Taraxacum officinale), is emerging as a compound of significant interest in preclinical research.[1][2] With a long history in traditional medicine for treating various ailments, modern scientific inquiry is now elucidating the molecular mechanisms behind its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties. It aims to serve as a resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Therapeutic Potential and Mechanisms of Action
Preclinical studies, both in vitro and in vivo, have demonstrated that this compound exhibits a range of pharmacological activities, including anti-inflammatory, anti-carcinogenic, antioxidant, hepatoprotective, and neuroprotective effects.[3][4][5] These effects are attributed to its ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.
Anti-Cancer Effects
This compound has shown promising anti-tumor activity across various cancer cell lines and in animal models. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
Quantitative Data: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Key Findings |
| A549 | Non-Small Cell Lung Cancer | 25.89 µM | Inhibited proliferation in a concentration-dependent manner. |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Inhibited proliferation in a concentration-dependent manner. |
| SK-Hep1 | Hepatocellular Carcinoma | 9.9 µM | Inhibited proliferation by upregulating Hint1 and downregulating cyclin D1, leading to G0/G1 cell cycle arrest. |
| HepG2 | Hepatocellular Carcinoma | 17.0 µM | Inhibited proliferation by upregulating Hint1 and downregulating cyclin D1, leading to G0/G1 cell cycle arrest.[3] |
| DU145 | Androgen-independent Prostate Cancer | 56 µM | Reduced cell viability in a dose-dependent manner.[6] |
| PC3 | Androgen-independent Prostate Cancer | 30 µM | Reduced cell viability in a dose-dependent manner.[6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.86 ± 9.66 μM (96h) | Decreased cell viability and induced apoptosis. |
Experimental Protocols: In-Vivo Anti-Cancer Studies
-
Subcutaneous Xenograft Model (Gastric Cancer):
-
Animal Model: Nude mice.
-
Cell Line: MKN-28 cells subcutaneously injected.
-
Treatment: this compound administered for 16 days.
-
Endpoint: Tumor volume measured every other day, and expression of Ki-67, EGFR, and AKT1 in tumor tissues assessed by immunohistochemistry.
-
-
Subcutaneous Xenograft Model (Non-Small Cell Lung Cancer):
-
Animal Model: Nude mice.
-
Cell Line: A549 cells (1x10^7) subcutaneously injected.
-
Treatment: this compound (25 µg/ml) in drinking water.
-
Endpoint: Tumor growth monitored for 30-40 days.[2]
-
Signaling Pathways in Cancer
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/AKT and EGFR pathways. It has been shown to inactivate the PI3K/Akt pathway and downregulate EGFR-mediated signaling.[2][7][8]
Experimental Workflow: In-Vivo Xenograft Study
Caption: Workflow for a typical in-vivo xenograft study to evaluate the anti-tumor efficacy of this compound.
Signaling Pathway: this compound Inhibition of PI3K/AKT Pathway in Cancer
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to reduced cancer cell proliferation.
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various preclinical models. It effectively reduces the production of pro-inflammatory cytokines and mediators.
Quantitative Data: Anti-Inflammatory Activity of this compound
| Model | Mediator | Treatment | Result |
| LPS-induced RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | 2.5, 5, 12.5 µg/ml this compound | Dose-dependent inhibition of all mediators.[9] |
| DSS-induced colitis in mice | IL-6, TNF-α | This compound (dose not specified) | Dose-dependent decrease in cytokine expression.[10][11] |
| Carrageenan-induced rat paw edema | Paw edema | 2.5, 5, 10 mg/kg this compound | Dose-dependent attenuation of edema.[12] |
| LPS-induced endotoxic shock in mice | TNF-α, IFN-γ, IL-1β, IL-6, NO, PGE2 | 2.5, 5, 10 mg/kg this compound | Significant reduction in serum levels of all mediators.[13] |
Experimental Protocols: In-Vivo Anti-Inflammatory Assays
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Rats.
-
Induction: 0.1 ml of 1% carrageenan suspension injected into the right hind paw.
-
Treatment: this compound (2.5, 5, and 10 mg/kg) administered orally 1 hour before carrageenan injection.
-
Endpoint: Paw volume measured at 1, 2, 3, 4, and 5 hours post-injection.[12]
-
-
LPS-Induced Endotoxic Shock:
-
Animal Model: Mice.
-
Induction: Lethal dose of lipopolysaccharide (LPS).
-
Treatment: this compound (2.5, 5, and 10 mg/kg) administered prior to LPS challenge.
-
Endpoint: Survival monitored for 7 days; serum levels of inflammatory cytokines and mediators measured.[13]
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are largely attributed to its inhibition of the NF-κB signaling pathway. It has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][9]
Signaling Pathway: this compound Inhibition of NF-κB Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. This compound suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Effects of this compound on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and anti-apoptosis activity of this compound in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anti-apoptosis activity of this compound in ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of Taraxasterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterol, a pentacyclic triterpenoid found predominantly in plants of the Asteraceae family, such as the common dandelion (Taraxacum officinale), has emerged as a compound of significant interest in early-stage drug discovery due to its potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the foundational research into this compound's anti-inflammatory effects, detailing the experimental methodologies employed, summarizing key quantitative findings, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.
Core Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways
Early research has consistently demonstrated that this compound exerts its anti-inflammatory effects by modulating two principal signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to effectively suppress the activation of the NF-κB pathway. Studies have demonstrated that this compound treatment inhibits the degradation of IκBα and prevents the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[4] This inhibitory action leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory genes.
Research indicates that this compound can suppress the phosphorylation of ERK1/2 and p38 MAPKs in LPS-stimulated macrophages.[5] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its potency across different experimental models.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound Concentration (µg/mL) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 2.5 | Not specified | [4] |
| 5.0 | Not specified | [4] | |
| 12.5 | Significant Inhibition | [4] | |
| Prostaglandin E2 (PGE2) | 2.5 | Not specified | [4] |
| 5.0 | Not specified | [4] | |
| 12.5 | Significant Inhibition | [4] | |
| TNF-α | 2.5 | Not specified | [4] |
| 5.0 | Not specified | [4] | |
| 12.5 | Significant Inhibition | [4] | |
| IL-1β | 2.5 | Not specified | [4] |
| 5.0 | Not specified | [4] | |
| 12.5 | Significant Inhibition | [4] | |
| IL-6 | 2.5 | Not specified | [4] |
| 5.0 | Not specified | [4] | |
| 12.5 | Significant Inhibition | [4] | |
| iNOS mRNA expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |
| COX-2 mRNA expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |
| iNOS protein expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |
| COX-2 protein expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | This compound Dose | Effect | Reference |
| Carrageenan-Induced Paw Edema (Rat) | 2.5, 5, 10 mg/kg | Dose-dependent suppression of paw edema | [7] |
| Freund's Complete Adjuvant-Induced Arthritis (Rat) | 2, 4, 8 mg/kg | Significantly suppressed paw swelling and arthritis index | [8] |
| Concanavalin A-Induced Liver Injury (Mouse) | 5, 10 mg/kg | Significantly reduced serum ALT and AST levels | [1][9] |
| LPS-Induced Endotoxic Shock (Mouse) | 2.5, 5, 10 mg/kg | Improved survival rates (30%, 40%, 70% respectively) | [1][10] |
| 10 mg/kg/day | Significantly reduced serum TNF-α, IFN-γ, IL-1β, IL-6, NO, and PGE2 | [1][10] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the early research on this compound's anti-inflammatory properties.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of approximately 1.8 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Prior to stimulation, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, and 12.5 µg/mL) for 1 hour.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for a specified duration, typically 24 hours for mediator production assays or shorter for signaling pathway analysis.
2. Measurement of Nitric Oxide (NO) Production:
-
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Briefly, 50 µL of culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines and PGE2:
-
The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Membranes are then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, total and phosphorylated forms of ERK, p38, and JNK.
-
After washing, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
2. Experimental Procedure:
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups (e.g., 2.5, 5, and 10 mg/kg, administered orally or intraperitoneally).
-
One hour after drug administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only control group.
Conclusion and Future Directions
The early research on this compound has laid a strong foundation for its development as a potential anti-inflammatory agent. The consistent demonstration of its ability to inhibit the NF-κB and MAPK signaling pathways, coupled with compelling in vitro and in vivo efficacy data, underscores its therapeutic promise.
Future research should focus on several key areas to advance the clinical translation of this compound. Elucidating its pharmacokinetic and pharmacodynamic profiles is essential to understand its absorption, distribution, metabolism, and excretion. Long-term toxicology studies are also necessary to establish its safety profile for chronic use. Furthermore, investigating the efficacy of this compound in more complex, chronic models of inflammatory diseases will provide a more comprehensive understanding of its therapeutic potential. The synthesis of novel derivatives of this compound may also lead to compounds with improved potency and bioavailability. Continued exploration of this promising natural product could pave the way for a new class of anti-inflammatory drugs.
References
- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 3. chondrex.com [chondrex.com]
- 4. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-arthritic effects of this compound on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Taraxacum prevents concanavalin A-induced acute hepatic injury in mice via modulating TLRs/NF-κB and Bax/Bc1-2 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound against LPS-induced endotoxic shock by modulating inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Taraxasterol: A Technical Guide for Researchers
An In-depth Exploration of the Anti-inflammatory, Antioxidant, and Anti-Cancer Mechanisms of a Promising Natural Triterpenoid
Introduction
Taraxasterol, a pentacyclic triterpenoid predominantly found in medicinal plants such as dandelion (Taraxacum officinale), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] Traditionally used in herbal medicine for various ailments, recent preclinical research has begun to elucidate the specific molecular pathways through which this compound exerts its therapeutic effects. This technical guide provides a comprehensive overview of the known molecular mechanisms of this compound, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current in vitro and in vivo data, details relevant experimental methodologies, and presents key signaling pathways in a clear, visual format to facilitate a deeper understanding of this promising natural compound.
Core Molecular Mechanisms of this compound Action
This compound's biological activities are multifaceted, primarily revolving around its ability to modulate key signaling pathways involved in cellular stress responses, inflammation, and apoptosis. The subsequent sections will delve into the specific molecular targets and pathways influenced by this compound.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling
A substantial body of evidence points to this compound's potent anti-inflammatory properties, which are largely attributed to its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4][5][6]
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[1][4][5] this compound has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[7][8] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcriptional activity.[9] This leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9] Furthermore, this compound has been observed to down-regulate the expression of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are upstream activators of the NF-κB pathway.[10][11]
The MAPK pathway , comprising key kinases like ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to inhibit the phosphorylation of these MAPK proteins, thereby attenuating downstream inflammatory signaling.[1][9][12] This inhibition contributes to the overall reduction in the expression of inflammatory cytokines and mediators.
dot
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Antioxidant Properties: Activation of the Nrf2 Pathway
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of pathologies. This compound has demonstrated significant antioxidant effects, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4]
Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3][7]
Studies have shown that this compound treatment increases the nuclear accumulation of Nrf2 and enhances the expression of HO-1 and NQO1.[1][3] This, in turn, leads to a reduction in ROS and malondialdehyde (MDA) levels, and an increase in the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[1][3]
dot
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. kumc.edu [kumc.edu]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 12. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Taraxasterol in Plant Extracts by HPLC
Introduction
Taraxasterol, a pentacyclic triterpene, is a bioactive compound found in various medicinal plants, notably in the latex of Taraxacum officinale (dandelion).[1][2] It has garnered significant attention for its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for pharmacological studies, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution and sensitivity.[3] This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using HPLC.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
The initial and critical step in the analysis is the efficient extraction of this compound from the plant matrix. The choice of solvent and extraction method can significantly impact the yield.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots, leaves)
-
Methanol (HPLC grade)[4]
-
Ethanol (ACS grade or higher)[5]
-
Ultrasonic bath
-
Shaker
-
Centrifuge
-
Filtration assembly with 0.45 µm membrane filters[6]
-
Rotary evaporator
Protocol:
-
Maceration/Sonication:
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 25 mL of methanol or ethanol.
-
For maceration, securely cover the flask and shake for 24 hours at room temperature.
-
For ultrasonication, place the flask in an ultrasonic bath and sonicate for 30-60 minutes.[4]
-
-
Filtration and Concentration:
-
Filter the extract through a Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.
-
Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
-
Sample Solution Preparation for HPLC:
2. HPLC Method for Quantification of this compound
This protocol is based on reversed-phase HPLC, which is suitable for the separation of non-polar compounds like this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][6][8]
-
Mobile Phase: A mixture of methanol and water is a common mobile phase.[4] Acetonitrile and water can also be used.[1][2] A typical composition is Methanol:Water (70:30 v/v).[4] The addition of a small amount of acid, such as 0.1% phosphoric acid, may improve peak shape.[9]
-
Flow Rate: A flow rate of 1.0 mL/min is generally optimal.[4]
-
Detection Wavelength: this compound lacks a strong chromophore, making UV detection challenging. However, detection is often performed at lower wavelengths, such as 210 nm or, as in the case of the related compound taraxerol, at 276 nm.[4][8] A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance.
-
Injection Volume: 20 µL is a typical injection volume.[6]
-
Column Temperature: Maintaining a constant column temperature, for example, 25°C, is recommended for reproducible results.
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 1000 µg/mL) in methanol.[4] From this stock, prepare a series of calibration standards by serial dilution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: HPLC Methods for the Analysis of this compound and Related Triterpenes
| Parameter | Method 1 (Taraxerol) | Method 2 (Taraxerol) | Method 3 (General Triterpenes) |
| Analyte | Taraxerol | Taraxerol | This compound |
| Column | Khromasil 100-5-C8 | C18 | Reversed-phase C18 |
| Mobile Phase | Methanol:Water:OPA (0.1%) (70:30 v/v) | - | Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | - | - |
| Detection | UV at 276 nm | UV at 276 nm | UV (low wavelength) or MS |
| Reference | [8] | [4] | [1][2] |
Table 2: Method Validation Parameters for a Related Compound (Taraxerol)
| Parameter | Result | Reference |
| Linearity Range | 20-70 µg/mL | [8] |
| Correlation Coefficient (r²) | 0.999 | [8] |
| Limit of Detection (LOD) | 0.0026 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.0081 µg/mL | [8] |
| Accuracy (% Recovery) | 99.92-100.33% | [8] |
Mandatory Visualization
References
- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 3. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ffhdj.com [ffhdj.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of taraxerol and this compound in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solvent Extraction of Taraxasterol from Dandelion Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taraxasterol, a pentacyclic triterpene found in dandelion (Taraxacum officinale), has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The efficient extraction of this compound from its natural source, primarily the roots of the dandelion plant, is a critical first step for further research and development. This document provides detailed application notes and protocols for various solvent extraction techniques applicable to the isolation of this compound from dandelion roots.
1. Pre-Extraction Preparation
Proper preparation of the plant material is crucial for maximizing the yield and purity of the extracted this compound.
1.1. Harvesting Dandelion roots are best harvested in the spring or fall when the concentration of bioactive compounds is reported to be at its highest.[3]
1.2. Cleaning and Drying Thoroughly clean the harvested roots to remove soil and other debris. The roots should then be dried to a constant weight to prevent enzymatic degradation of the target compounds. Air-drying in a well-ventilated area or freeze-drying are common methods.
1.3. Grinding The dried roots should be ground into a fine powder to increase the surface area for efficient solvent penetration. A particle size of 30-40 mesh is often recommended.[1]
Overall Experimental Workflow
Solvent Extraction Protocols
The choice of extraction method and solvent is critical and depends on factors such as the desired purity, yield, cost, and environmental considerations. Non-polar solvents are generally preferred for this compound extraction due to its chemical nature.[1]
2.1. Maceration
Maceration is a simple and cost-effective conventional extraction method.
Protocol:
-
Weigh 20 g of powdered dandelion root and place it in a sealed container.
-
Add 200 mL of a suitable solvent (e.g., ethanol, methanol, or hexane).
-
Seal the container and keep it at room temperature for 3-7 days with occasional agitation.
-
After the maceration period, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
2.2. Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration.
Protocol:
-
Place 20-50 g of powdered dandelion root into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250-500 mL of the desired solvent (e.g., ethanol, n-hexane).[4]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-24 hours, completing multiple cycles.[4]
-
After extraction, cool the apparatus and collect the extract from the flask.
-
Concentrate the extract using a rotary evaporator.
References
Isolating Pure Taraxasterol: A Detailed Protocol Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the isolation and purification of Taraxasterol, a bioactive pentacyclic triterpene with significant pharmacological interest, primarily sourced from Taraxacum officinale (dandelion).[1] The methodology centers on the effective use of column chromatography for the separation of this compound from crude plant extracts.
Introduction
This compound, with the molecular formula C₃₀H₅₀O, is a phytosterol recognized for its potential anti-inflammatory, anti-oxidative, and anti-carcinogenic properties.[1][2] Its isolation from complex natural matrices presents a challenge that can be effectively addressed through chromatographic techniques.[3] Column chromatography, a preparative separation method, is a cornerstone of this process, enabling the purification of this compound to a high degree.[4]
Overall Experimental Workflow
The isolation of pure this compound from its natural source, such as dandelion roots or leaves, involves a multi-step process. This typically begins with the preparation and extraction of the plant material, followed by a primary purification step using column chromatography. The purity of the isolated compound is then assessed, and further purification, if necessary, can be achieved through recrystallization.
Caption: Experimental workflow for this compound isolation.
Experimental Protocols
Plant Material and Extraction
-
Preparation of Plant Material : Collect fresh dandelion roots or leaves.[3][5] Thoroughly wash the plant material to remove any soil and debris. Dry the material in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to preserve the integrity of the bioactive compounds.[6] Once completely dry, grind the material into a fine powder.[6]
-
Solvent Extraction :
-
Perform a Soxhlet extraction or maceration of the powdered plant material.[7]
-
Use a non-polar solvent such as n-hexane, chloroform, or ethyl acetate.[5][6] Alternatively, polar solvents like ethanol or methanol can be used.[3] The choice of solvent will influence the composition of the crude extract.
-
A common ratio of plant material to solvent is 1:10 (w/v).[6]
-
After extraction, filter the mixture to separate the liquid extract from the solid plant residue.[3]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Column Chromatography Protocol
This protocol outlines a normal-phase column chromatography procedure for the separation of this compound.
Materials:
-
Stationary Phase : Silica gel (60-120 mesh or 70-230 mesh).[6][8] Activate the silica gel by heating at 110-120°C for 1-2 hours before use.[9]
-
Mobile Phase Solvents : n-hexane, ethyl acetate, and methanol (HPLC grade).
-
Column : Glass column of appropriate size (e.g., 45 cm length, 3.8 cm inner diameter).[9]
-
Crude plant extract.
-
Cotton wool or glass wool.
-
Sand (washed and dried).
Procedure:
-
Column Packing (Wet Method) :
-
Place a small plug of cotton wool or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Gently tap the column to facilitate even packing.
-
Add a layer of sand on top of the packed silica gel to protect the surface.[9]
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry at any stage.
-
-
Sample Loading :
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) or a suitable non-polar solvent.
-
Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the column.
-
-
Elution :
-
Begin the elution with 100% n-hexane.[8]
-
Employ a gradient elution by gradually increasing the polarity of the mobile phase.[7] This is achieved by systematically increasing the proportion of ethyl acetate in the n-hexane, followed by the addition of methanol for highly polar compounds. A suggested gradient is provided in the table below. The total volume of each solvent mixture will depend on the column size and the amount of sample.
-
Maintain a steady flow rate (e.g., 5-10 drops/min).[7]
-
-
Fraction Collection :
-
Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).[10]
-
Monitoring the Separation by Thin-Layer Chromatography (TLC)
-
TLC Analysis :
-
Spot a small amount of each collected fraction onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber saturated with a suitable solvent system, such as n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).[9][11]
-
Visualization :
-
UV Light : If the compounds are UV active, they can be visualized under a UV lamp (254 nm or 366 nm).[2]
-
Staining : Spray the dried TLC plate with a visualizing reagent and gently heat. Common reagents include:
-
p-Anisaldehyde-sulfuric acid : Gives a range of colors for different compounds.[2][11]
-
Phosphomolybdic acid : Excellent for detecting sterols, steroids, and lipids, which appear as blue or brown spots on a yellow background.[12]
-
Potassium permanganate stain : A general stain for oxidizable compounds.[2]
-
Iodine vapor : A general, non-destructive method where compounds appear as brown spots.[12][13]
-
-
-
-
Pooling of Fractions :
-
Based on the TLC profiles, combine the fractions that contain the pure compound (i.e., show a single spot with the same Rf value as a this compound standard, if available).[10]
-
Final Purification
-
Solvent Evaporation : Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator.
-
Recrystallization : For further purification, dissolve the isolated this compound in a suitable hot solvent and allow it to cool slowly.[3] Pure crystals of this compound will form, which can be collected by filtration.
Data Presentation
The following table summarizes the key parameters for the column chromatography protocol.
| Parameter | Description | Reference |
| Stationary Phase | Silica gel (60-120 mesh) | [6] |
| Column Dimensions | 45 cm length x 3.8 cm inner diameter (example) | [9] |
| Sample Loading | 2-5 g of crude extract (example) | [7][9] |
| Mobile Phase | Gradient of n-hexane, ethyl acetate, and methanol | [8][14] |
| Elution Gradient | 1. 100% n-hexane 2. n-hexane:Ethyl acetate (9:1) 3. n-hexane:Ethyl acetate (8:2) 4. n-hexane:Ethyl acetate (7:3) 5. n-hexane:Ethyl acetate (1:1) 6. n-hexane:Ethyl acetate (3:7) 7. n-hexane:Ethyl acetate (2:8) 8. 100% Ethyl acetate 9. Ethyl acetate:Methanol (9.5:0.5) 10. Ethyl acetate:Methanol (9:1) | [8] |
| TLC Monitoring | Mobile Phase: n-hexane:Ethyl acetate (8:2) Visualization: p-Anisaldehyde-sulfuric acid spray followed by heating | [9][11] |
| Expected Yield | The quantity of this compound in natural dandelion root extract has been reported as 2.96 µg/mL.[1] Yields from column chromatography will vary based on the starting material and extraction efficiency. | [1] |
Quality Control and Characterization
The purity and identity of the isolated this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.[3][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.[14]
-
Mass Spectrometry (MS) : To confirm the molecular weight.[1]
By following this detailed protocol, researchers can effectively isolate and purify this compound for further investigation into its promising pharmacological activities.
References
- 1. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]
- 4. iipseries.org [iipseries.org]
- 5. The process of extracting this compound from dandelion root extract. [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. phytojournal.com [phytojournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence of taraxerol and this compound in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for Determining the Anti-Cancer Activity of Taraxasterol In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays and detailed protocols to evaluate the anti-cancer properties of Taraxasterol, a naturally occurring pentacyclic triterpenoid. The following sections detail the methodologies to assess its effects on cancer cell viability, apoptosis, cell cycle progression, and metastatic potential, along with its impact on key signaling pathways.
Data Presentation: Summary of this compound's Anti-Cancer Activity
The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by the assays described in this document.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Citation |
| PC3 | Prostate Cancer | 24 | 114.68 ± 3.28 | [1] |
| 48 | 108.70 ± 5.82 | [1] | ||
| 72 | 49.25 ± 3.22 | [1] | ||
| DU145 | Prostate Cancer | 48 | 56 | |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 25.89 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 439.37 ± 6.8 | [2][3] |
| 48 | 213.27 ± 5.78 | [2][3] | ||
| 72 | 121 ± 7.98 | [2][3] | ||
| 96 | 27.86 ± 9.66 | [2][3] | ||
| HGC-27 | Gastric Cancer | 48 | ~15 | [4] |
Table 2: Effects of this compound on Apoptosis, Cell Cycle, Migration, and Invasion
| Cell Line | Cancer Type | Assay | Treatment Conditions | Observed Effect | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis (Diphenylamine Assay) | 439.37 µM for 24h | 44.02 ± 2.3% apoptosis (vs. 1.01 ± 0.002% in control) | [2] |
| A549 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | 30 µM | G0/G1 phase arrest; S phase population decreased from 23.54% to 7.52% | |
| PC3 | Prostate Cancer | Adhesion Assay | IC50 (114.68 µM) for 24h | 74% reduction in cell adhesion | [1][5] |
| Invasion Assay | IC50 (114.68 µM) for 24h | 56% reduction in cell invasion | [1][5] | ||
| Migration Assay | IC50 (114.68 µM) for 24h | 76% reduction in cell migration | [1][5] | ||
| A375 & SK-MEL-28 | Melanoma | Apoptosis (Flow Cytometry) | Not Specified | Induced apoptosis | |
| LLC & SPC-A1 | Non-Small Cell Lung Cancer | Apoptosis (Annexin V/7-AAD) | Not Specified | Significant increase in early and late apoptotic cells | |
| Cell Cycle Analysis | Not Specified | S-phase arrest |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the invasive potential of cancer cells through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing this compound or a vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove the non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-PI3K, PI3K, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Experimental Workflow for In Vitro Anti-Cancer Screening
Caption: Workflow for in vitro screening of this compound's anti-cancer activity.
This compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and induced apoptosis.
Logical Relationship of In Vitro Assays
Caption: Logical flow of assays to characterize the anti-cancer effects of this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Taraxasterol as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taraxasterol is a pentacyclic triterpenoid compound found in various plants, notably in dandelion (Taraxacum officinale) and other members of the Asteraceae family.[1][2][3] As a bioactive natural product, it has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] These biological effects are attributed to its modulation of key signaling pathways within the body.[2][4] In the field of phytochemical analysis, pure this compound serves as an essential reference standard for the accurate identification and quantification of this compound in complex plant extracts and herbal formulations.[5][6][7] This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in various analytical techniques.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| IUPAC Name | (3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |
| Synonyms | Isolactucerol, Lactucerol, Saussurol, α-lactucerol | [5][8] |
| CAS Number | 1059-14-9 | [5][6][8] |
| Molecular Formula | C₃₀H₅₀O | [4][5][6] |
| Molecular Weight | 426.72 g/mol | [4][5][6] |
| Melting Point | 221–222 °C | [4] |
| Appearance | Solid | [6] |
| Purity (Typical) | ≥98.0% (HPLC) | [6] |
| Storage | 15-25 °C | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the use of this compound as a reference standard for its quantification in a plant extract.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard (≥98.0% purity).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (optional, for mobile phase modification).
-
Syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.[9]
3. Preparation of Sample Solution
-
Extraction: Weigh 1 g of the dried and powdered plant material. Extract with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or soxhlet extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[9]
4. HPLC Conditions
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be effective. A starting point could be a gradient from 30% B to 70% B over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210 nm is often suitable for triterpenoids which lack strong chromophores. A DAD can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL.[9]
5. Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.[9]
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.[9]
Quantitative Data Example
The following table summarizes representative quantitative data for this compound found in Taraxacum officinale.
| Sample Source | Analytical Method | This compound Concentration (µg/mL) | Reference |
| Natural root extract of T. officinale | HPLC | 2.96 | [1][4] |
| Root callus cultures of T. officinale | HPLC | 3.013 | [1][4] |
Visualizations
Experimental Workflow
Caption: General workflow for phytochemical analysis using a reference standard.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the inhibitory effects of this compound on pro-inflammatory and cancer-related pathways.
Anti-Inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Anti-Cancer Signaling Pathway
Caption: Downregulation of the EGFR signaling pathway by this compound.
Conclusion
This compound is a vital reference standard for the quality control and standardization of herbal products and for research into its pharmacological activities. The protocols and data presented here provide a framework for its effective use in a laboratory setting. Accurate quantification using validated analytical methods is crucial for ensuring the consistency and efficacy of products containing this bioactive compound. Further research is warranted to explore its full therapeutic potential and to develop a broader range of analytical methods.[2][3]
References
- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phytochemical and pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 5. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. This compound phyproof Reference Substance 1059-14-9 [sigmaaldrich.com]
- 7. iroatech.com [iroatech.com]
- 8. This compound | C30H50O | CID 115250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Vivo Animal Models for Studying the Effects of Taraxasterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models utilized to investigate the therapeutic potential of Taraxasterol, a bioactive triterpenoid found in dandelion. The accompanying detailed protocols and data summaries are intended to facilitate the design and execution of preclinical studies aimed at evaluating the pharmacological effects of this promising natural compound.
This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties in various animal models of disease.[1][2][3] These models are crucial for elucidating the mechanisms of action and assessing the efficacy of this compound in a physiological context. This document outlines key models for studying its effects on inflammation, arthritis, liver injury, and endotoxic shock.
Data Presentation: Quantitative Effects of this compound in Animal Models
The following tables summarize the quantitative data from various in vivo studies, showcasing the dose-dependent effects of this compound on key biomarkers.
Table 1: Anti-inflammatory Effects of this compound
| Animal Model | Species | This compound Dose (mg/kg) | Key Biomarker | Percent Inhibition/Reduction | Reference |
| Dimethylbenzene-induced ear edema | Mouse | 2.5, 5, 10 | Ear Edema | Dose-dependent attenuation | [4][5] |
| Carrageenan-induced paw edema | Rat | 2.5, 5, 10 | Paw Edema | Dose-dependent attenuation | [4][5] |
| Acetic acid-induced vascular permeability | Mouse | 2.5, 5, 10 | Vascular Permeability | 20.3%, 35.7%, 54.5% | [4] |
| Cotton pellet-induced granuloma | Rat | 2.5, 5, 10 | Granuloma Weight | Dose-dependent inhibition | [4][5] |
| LPS-induced endotoxic shock | Mouse | 2.5, 5, 10 | Serum TNF-α, IL-1β, IL-6 | Significant reduction | [1][6] |
| LPS-induced endotoxic shock | Mouse | 2.5, 5, 10 | Serum NO, PGE₂ | Significant reduction | [1][6] |
Table 2: Effects of this compound on Arthritis
| Animal Model | Species | This compound Dose (mg/kg) | Key Biomarker | Observation | Reference |
| Collagen-induced arthritis (CIA) | Mouse | 10 | NLRP3, ASC, Caspase-1 | Inhibition of expression | [1][3] |
| Freund's complete adjuvant-induced arthritis | Rat | 2, 4, 8 | Serum OPG | Increased production | [1] |
| Freund's complete adjuvant-induced arthritis | Rat | 2, 4, 8 | Serum Inflammatory Cytokines | Inhibition of overproduction | [1] |
Table 3: Hepatoprotective Effects of this compound
| Animal Model | Species | This compound Dose (mg/kg) | Key Biomarker | Observation | Reference |
| Ethanol-induced liver injury | Mouse | 2.5, 5, 10 | Serum ALT, AST | Significant reduction | [7] |
| Ethanol-induced liver injury | Mouse | 5, 10 | Hepatic MDA | Significant reduction | [7] |
| Ethanol-induced liver injury | Mouse | 2.5, 5, 10 | Hepatic GSH | Significant increase | [7] |
| Ethanol-induced liver injury | Mouse | 5, 10 | Hepatic SOD activity | Significant increase | [7] |
| Concanavalin A-induced liver injury | Mouse | 5, 10 | Serum ALT, AST | Significant reduction | [1] |
| Concanavalin A-induced liver injury | Mouse | 5, 10 | Hepatic MDA | Significant reduction | [1] |
| Acetaminophen-induced liver injury | Mouse | Not specified | Serum Transaminases | Inhibition of activity | [8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is used to assess the acute anti-inflammatory activity of this compound.[4][5]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose sodium - CMC-Na)
-
Plethysmometer
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide the rats into the following groups (n=10 per group):
-
Control group (Vehicle)
-
This compound groups (e.g., 2.5, 5, and 10 mg/kg)
-
Positive control group (e.g., Indomethacin, 5 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for a specified period (e.g., 5 consecutive days).
-
Induction of Edema: One hour after the final drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice
This model is employed to evaluate the protective effects of this compound against systemic inflammation and septic shock.[1][6]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Vehicle (e.g., 0.5% CMC-Na)
-
Intraperitoneal (i.p.) injection needles
-
Blood collection supplies
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week under specific pathogen-free conditions.
-
Grouping: Randomly divide mice into groups (n=10-12 per group):
-
Control group (Vehicle + Saline)
-
LPS group (Vehicle + LPS)
-
This compound + LPS groups (e.g., 2.5, 5, and 10 mg/kg this compound + LPS)
-
-
Drug Administration: Administer this compound or vehicle orally once daily for 7 consecutive days.[6]
-
Induction of Endotoxic Shock: One hour after the final administration of this compound, induce endotoxic shock by a single intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 10-20 mg/kg).[6][9]
-
Survival Monitoring: Monitor the survival of the mice every 12 hours for up to 7 days.
-
Biomarker Analysis: In a separate cohort of animals, collect blood via cardiac puncture at a specific time point (e.g., 2 hours post-LPS injection) to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (NO, PGE₂) using ELISA kits.[10]
-
Histopathology: Collect lung tissue for histological examination to assess tissue injury.[6]
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used autoimmune model of rheumatoid arthritis to test the anti-arthritic effects of this compound.[11]
Materials:
-
Male DBA/1 mice (7-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
This compound
-
Vehicle
Protocol:
-
Preparation of Emulsion: Prepare an emulsion of 2 mg/mL bovine type II collagen in 0.05 M acetic acid with an equal volume of CFA.
-
Primary Immunization (Day 0): Anesthetize the mice and administer a 0.1 mL subcutaneous injection of the collagen/CFA emulsion at the base of the tail.[12]
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen with IFA. Administer a 0.1 mL subcutaneous injection of this emulsion at a different site near the base of the tail.[12]
-
Drug Administration: Begin oral administration of this compound (e.g., 10 mg/kg) or vehicle daily, starting from a specific day post-primary immunization (e.g., day 21) and continue for a defined period.
-
Arthritis Assessment: Monitor the mice for the onset and severity of arthritis starting from day 21. Score the paws based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[11]
-
Endpoint Analysis: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure inflammatory markers.
Ethanol-Induced Liver Injury in Mice
This model is used to investigate the hepatoprotective effects of this compound against alcohol-induced damage.[7]
Materials:
-
Male ICR mice (20-22 g)
-
Ethanol
-
Lieber-DeCarli liquid diet
-
This compound
-
Vehicle
-
Tiopronin (positive control)
Protocol:
-
Model Induction: Feed mice a Lieber-DeCarli liquid diet containing 5% ethanol for 10 days. On day 11, administer a single dose of 20% ethanol (5 g/kg body weight) via oral gavage.[7]
-
Grouping:
-
Normal control group (pair-fed control diet)
-
Ethanol model group
-
This compound-treated groups (2.5, 5, and 10 mg/kg)
-
Positive control group (Tiopronin)
-
-
Drug Administration: Administer this compound or vehicle intragastrically daily alongside the ethanol diet.
-
Sample Collection: Sacrifice the mice at a specific time point after the final ethanol gavage. Collect blood to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Liver Analysis: Harvest the liver for histological examination (H&E staining) and to measure levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) activity.[7]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the molecular pathways influenced by this compound and a general experimental workflow for in vivo studies.
Caption: Key signaling pathways modulated by this compound in vivo.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
Application Notes and Protocols for Testing Taraxasterol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Taraxasterol on various cancer cell lines. The methodologies described herein are essential for screening, understanding the mechanisms of cell death, and evaluating the therapeutic potential of this compound.
Introduction
This compound, a pentacyclic triterpene found in various plants, including dandelion, has demonstrated significant anti-cancer properties.[1][2] It has been shown to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways in different cancer models.[3][4][5] Accurate and reproducible cell culture protocols are crucial for elucidating its mechanism of action and for its development as a potential therapeutic agent. These notes offer a comprehensive guide to performing in vitro cytotoxicity assays for this compound.
Data Presentation
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50% compared to an untreated control.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 | 25.89 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 48 | - | [3] |
| HepG2 | Hepatocellular Carcinoma | - | 17.0 | [4] |
| PC3 | Prostate Cancer | 24 | 114.68 ± 3.28 | [6] |
| PC3 | Prostate Cancer | 48 | 108.70 ± 5.82 | [6] |
| PC3 | Prostate Cancer | 72 | 49.25 ± 3.22 | [6] |
| LLC | Lewis Lung Cancer | - | - | [1] |
| SPC-A1 | Lung Carcinoma | - | - | [1] |
Note: "-" indicates that a specific IC50 value was not provided in the cited source, although cytotoxic effects were observed.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture and compound preparation to data analysis and interpretation.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human non-small cell lung cancer), H1299 (human non-small cell lung cancer), HepG2 (human hepatocellular carcinoma), PC3 (human prostate cancer), or other relevant cell lines.
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][3]
-
This compound: High purity (>98%).
-
Solvent: Dimethyl sulfoxide (DMSO).[7]
-
Reagents for Assays:
-
Equipment:
Cell Culture
-
Maintain the selected cancer cell lines in the appropriate culture medium in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Ensure cells are at a low passage number for all experiments to maintain consistency.
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[9]
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare a series of working solutions by diluting the stock solution with the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Harvest cells by trypsinization and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.[9]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity.[1][9]
-
Seed and treat the cells with this compound as described for the MTT assay.
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[1]
-
Carefully transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with Triton X-100).
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
This compound has been reported to inhibit the EGFR/AKT signaling pathway, which is crucial for cell proliferation and survival.[4] It also suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[4] Furthermore, this compound promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to a decrease in mitochondrial membrane potential and activation of caspase-9.[3][4][5]
References
- 1. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-metastatic effect of this compound on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Supercritical Fluid Extraction of Taraxasterol from Plant Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterol, a pentacyclic triterpenoid found predominantly in members of the Asteraceae family, such as dandelion (Taraxacum officinale), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4][5] Preclinical studies have highlighted its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties, making it a promising candidate for drug development.[1][2][3][4] The primary mechanism of its anti-inflammatory action involves the inhibition of key signaling pathways such as NF-κB and MAPK.[1][6] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green and efficient alternative to conventional solvent extraction methods for obtaining high-purity this compound from plant biomass.[7][8] This technology utilizes supercritical CO₂, a non-toxic and non-flammable solvent, under controlled temperature and pressure, allowing for selective extraction and easy solvent removal.[9][10]
These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid extraction of this compound, tailored for laboratory and pilot-scale operations.
Data Presentation: SFE Parameters for Triterpenoid Extraction
The following tables summarize key parameters for the supercritical fluid extraction of triterpenoids from various plant sources, providing a basis for the optimization of this compound extraction.
Table 1: General Supercritical Fluid Extraction Parameters for Triterpenoids from Plant Biomass
| Parameter | Typical Range | Remarks |
| Pressure | 100 - 500 bar | Higher pressure generally increases solvent density and solvating power.[4][11] |
| Temperature | 40 - 80 °C | Affects both solvent density and solute vapor pressure; optimization is crucial.[4][11] |
| Co-solvent | 0 - 15% (v/v) Ethanol or Methanol | Increases the polarity of supercritical CO₂, enhancing the extraction of more polar triterpenoids.[4][6][11] |
| CO₂ Flow Rate | 0.5 - 10 L/min (lab to pilot scale) | Influences extraction efficiency and time; needs to be optimized for the specific equipment.[12] |
| Extraction Time | 30 - 240 minutes | Dependent on other parameters and the desired yield.[12][13] |
| Particle Size | 0.3 - 1 mm | Grinding the biomass increases the surface area for extraction.[12] |
Table 2: Optimized SFE Conditions from Dandelion (Taraxacum officinale) Studies for Triterpenes and Flavonoids
| Target Compound Group | Pressure (bar) | Temperature (°C) | Co-solvent/Entrainer | Extraction Time (min) | Plant Part | Reference |
| Triterpenoids (β-amyrin, β-sitosterol) | 150 - 450 | 35 - 65 | Not specified | Not specified | Not specified | [1][2][14] |
| Flavonoids | 350 | 50 | 4.0 mL/g | 80 | Not specified | [14] |
| High-value extracts | 450 | 60 | Not specified | Not specified | Seeds | [2][14] |
| Bioactive Compounds | 100 - 450 | 40 | Not specified | Not specified | Seeds | [3] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from dried and ground dandelion root powder using supercritical CO₂.
1. Biomass Preparation:
-
Obtain high-quality dandelion (Taraxacum officinale) roots.
-
Wash the roots thoroughly to remove soil and debris.
-
Dry the roots at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to reach a moisture content of 5-10%.[12]
-
Grind the dried roots to a fine powder with a particle size between 0.3 and 1 mm.[12]
-
Store the powdered biomass in an airtight container in a cool, dark place.
2. SFE System Preparation:
-
Ensure the SFE system is clean and all components are functioning correctly.
-
Load the ground dandelion root powder into the extraction vessel. Ensure even packing to avoid channeling of the supercritical fluid.
3. Extraction Parameters:
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., starting with 250 bar).
-
Heat the extraction vessel to the set temperature (e.g., starting with 50°C).
-
If using a co-solvent, introduce ethanol at the desired percentage (e.g., 5% v/v) into the CO₂ stream.
-
Set the CO₂ flow rate (e.g., 1 L/min for a lab-scale system).
-
Commence the extraction and collect the extract in the separator vessel by reducing the pressure.
4. Extraction and Collection:
-
The extraction process involves passing supercritical CO₂ through the biomass, where it dissolves the this compound and other lipophilic compounds.
-
The extract-laden supercritical fluid then flows to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the crude extract for further purification and analysis.
5. Post-Extraction:
-
Depressurize the system safely.
-
Remove the spent biomass from the extraction vessel.
-
Clean the system thoroughly according to the manufacturer's instructions.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of this compound in the SFE extract.
1. Standard Preparation:
-
Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
2. Sample Preparation:
-
Dissolve a known amount of the crude SFE extract in the mobile phase solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for higher specificity.
-
Injection Volume: 10-20 µL.
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Experimental Workflow for SFE of this compound
Caption: Workflow for the supercritical fluid extraction of this compound.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [technorep.tmf.bg.ac.rs]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Supercritical fluid extraction of Eucalyptus globulus bark-A promising approach for triterpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. How Does the CO2 in Supercritical State Affect the Properties of Drug-Polymer Systems, Dissolution Performance and Characteristics of Tablets Containing Bicalutamide? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. co2extractionmachine.com [co2extractionmachine.com]
- 11. vjol.info.vn [vjol.info.vn]
- 12. researchgate.net [researchgate.net]
- 13. maxwellsci.com [maxwellsci.com]
- 14. Development and stability of semisolid preparations based on a supercritical CO2 Arnica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taraxasterol Extraction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of Taraxasterol extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The main challenges include achieving a complete extraction without co-extracting undesirable compounds, the difficulty in purifying this compound from structurally similar compounds, and maintaining its stability throughout the extraction and purification process.[1]
Q2: Which plant parts are the best sources for this compound?
A2: this compound is a significant bioactive compound found in dandelion (Taraxacum officinale), with high concentrations reported in the latex, roots, and leaves.[2]
Q3: What are the most effective extraction methods for this compound?
A3: Common and effective methods include solvent extraction (using ethanol, methanol, hexane, etc.), Supercritical Fluid Extraction (SFE) with CO2, and modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[3] SFE is noted for its high selectivity and ability to yield a purer extract.[4]
Q4: How can I improve the purity of my this compound extract?
A4: Purification is typically achieved through chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[1] Subsequent recrystallization of the purified fractions can further enhance purity.[1]
Q5: What analytical methods are used to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and precise method for both the quantification and purity assessment of this compound from complex mixtures.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and purification experiments.
Low Extraction Yield
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial. For this compound from dandelion roots, non-polar solvents like hexane, chloroform, and ethyl acetate are often preferred. For leaves, ethanol or methanol are commonly used.[1] Experiment with different solvents and solvent mixtures to find the optimal choice for your specific plant material. |
| Insufficient Extraction Time | A short extraction time may not allow for the complete diffusion of this compound into the solvent. Conversely, an excessively long duration can lead to the co-extraction of impurities, potentially reducing the final purified yield.[7] Optimize the extraction time for your chosen method. |
| Suboptimal Temperature | Higher temperatures can increase solubility and extraction rate, but excessive heat can lead to the degradation of this compound. The optimal temperature will depend on the extraction method and solvent used.[7] |
| Incorrect Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to dissolve and extract all the this compound. Increasing the solvent-to-solid ratio can improve the extraction yield by enhancing the concentration gradient.[8][9][10][11] |
| Inadequate Particle Size | Grinding the plant material to a fine powder increases the surface area available for solvent contact, which can significantly improve extraction efficiency.[7] |
Poor Purity After Purification
| Possible Cause | Recommended Solution |
| Co-elution in Column Chromatography | Similar polarities of this compound and other compounds can lead to co-elution. To address this, fine-tune the solvent gradient during elution, or consider using a different stationary phase (e.g., silica gel, alumina).[1] Preparative HPLC can offer higher resolution for difficult separations. |
| Overlapping Peaks in HPLC | This can be caused by several factors, including incorrect mobile phase composition, a worn-out column, or suboptimal temperature. Try adjusting the mobile phase polarity, changing the organic solvent (e.g., methanol instead of acetonitrile), or using a shallower gradient.[12][13] A diode array detector (DAD) can be used to check for peak purity.[14] |
| Impure Crystals After Recrystallization | This can occur if too much solvent was used, the solution cooled too quickly, or the chosen solvent is not ideal. Ensure you are using the minimum amount of hot solvent to dissolve the compound. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[15][16] If the problem persists, try a different recrystallization solvent or a two-solvent system.[15][17][18] |
| "Oiling Out" During Recrystallization | This happens when the melting point of your compound is lower than the boiling point of the solvent. The compound comes out of solution as a liquid instead of forming crystals, often trapping impurities. To resolve this, add more solvent to keep the compound dissolved at a lower temperature, or switch to a lower-boiling point solvent.[7] |
Quantitative Data Presentation
Comparison of this compound Content in Different Tissues
| Plant Material | This compound Concentration (µg/mL) | Reference |
| Natural T. officinale Root Extract | 2.96 | [2][19] |
| T. officinale Root Callus Cultures | 3.013 | [2][19] |
Factors Influencing Extraction Yield and Purity
| Parameter | Effect on Yield and Purity | Considerations |
| Solvent Type | The choice of solvent significantly impacts the extraction yield due to differences in polarity. A comparative study on propolis extraction showed that ultrasound-assisted extraction with 70% ethanol yielded higher phenolic content than maceration.[3][20] For this compound, non-polar solvents are often effective for root material.[7] | The ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures for effective recrystallization.[21] |
| Extraction Method | Modern methods like UAE and MAE generally offer higher yields in shorter times compared to conventional methods like maceration.[3][20][22] SFE provides high selectivity and purity.[4][23][24][25][26] | The choice of method depends on available equipment, scale of extraction, and desired purity. |
| Temperature | Increasing temperature generally enhances extraction efficiency but can lead to degradation of thermolabile compounds.[7] | The optimal temperature needs to be determined for each specific method and solvent combination. |
| Time | Longer extraction times can increase yield up to a certain point, after which the extraction of impurities may increase, complicating purification.[7] | Optimization of extraction time is crucial for balancing yield and purity. |
| Solid-to-Solvent Ratio | A higher solvent-to-solid ratio generally increases the extraction yield by improving mass transfer.[8][9][10][11] | An excessively high ratio can lead to dilute extracts, increasing the energy and time required for solvent evaporation. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Dandelion Roots
-
Preparation of Plant Material:
-
Thoroughly wash and dry dandelion roots at a low temperature to preserve bioactive compounds.
-
Grind the dried roots into a fine powder to increase the surface area for extraction.[7]
-
-
Extraction:
-
Place the powdered root material in a flask.
-
Add a non-polar solvent such as hexane or ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v).[7]
-
Stir the mixture continuously at room temperature for 24-48 hours.
-
-
Filtration and Concentration:
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent like chloroform or hexane.
-
Pack a glass column with the slurry and equilibrate it with the starting solvent.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the starting solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Protocol 3: Recrystallization for Final Purification
-
Solvent Selection:
-
Dissolution:
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[27]
-
-
Crystal Collection and Drying:
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A general workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield and Purity
Caption: A logical guide for troubleshooting common issues in this compound extraction.
References
- 1. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]
- 2. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Extraction Conditions on the Phenolic Composition and Antioxidant Capacity of Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. overlapping peak problem, help! - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
- 22. mdpi.com [mdpi.com]
- 23. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]
- 24. researchgate.net [researchgate.net]
- 25. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Large-Scale Purification of Taraxasterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Taraxasterol.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for large-scale extraction of this compound?
A1: The most common and commercially viable sources for this compound are the roots and leaves of the dandelion plant (Taraxacum officinale).[1][2] The latex within the plant is reported to have the highest concentrations of this compound. While other plants also contain this compound, dandelions are often preferred due to their widespread availability.
Q2: What are the most effective methods for initial extraction of this compound from plant material?
A2: Solvent extraction is the most widely used method for obtaining this compound from dandelion. Organic solvents like ethanol and methanol are effective for extracting a broad range of bioactive compounds, including this compound.[1] For a more selective extraction, non-polar solvents such as hexane and ethyl acetate can be employed, leveraging this compound's relatively non-polar nature.[1] For large-scale and environmentally friendly extraction, supercritical fluid extraction with CO2 is a viable, albeit more capital-intensive, alternative that offers high selectivity.
Q3: What are the major challenges in the large-scale purification of this compound?
A3: The primary challenges include:
-
Low Yield: The native concentration of this compound in dandelion is relatively low, making high-yield extraction and purification a significant challenge.
-
Co-extraction of Impurities: Solvent extraction is often non-selective, leading to the co-extraction of structurally similar compounds, particularly other triterpenoids like β-amyrin and ψ-taraxasterol, as well as sterols such as β-sitosterol and stigmasterol.
-
Compound Stability: this compound may be susceptible to degradation under harsh purification conditions, such as extreme pH or high temperatures, although specific degradation kinetics are not extensively documented in publicly available literature.
-
Multi-step Purification: Achieving high purity often requires a multi-step process involving extraction, column chromatography, and recrystallization, which can be time-consuming and lead to product loss at each stage.[1]
Q4: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity and concentration of this compound.[2][3] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol is frequently used.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of fractions during column chromatography.
Troubleshooting Guides
Guide 1: Column Chromatography
Problem: Poor separation of this compound from other triterpenoids (e.g., β-amyrin, ψ-taraxasterol).
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is critical. For normal-phase chromatography on silica gel, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is recommended. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. |
| Column Overloading | Overloading the column with crude extract is a common issue that leads to poor resolution. As a general rule, the amount of crude extract loaded should not exceed 5-10% of the weight of the stationary phase. For large-scale columns, this ratio is critical to prevent band broadening and co-elution. |
| Improper Column Packing | An improperly packed column can lead to channeling, where the solvent and sample bypass parts of the stationary phase, resulting in poor separation. Ensure the silica gel is packed uniformly and is free of air bubbles. For large columns, slurry packing is often the most effective method. |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate to allow for adequate separation. For large columns, this needs to be scaled appropriately based on the column diameter. |
Problem: this compound is not eluting from the column or is eluting very slowly (peak tailing).
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | If this compound is strongly adsorbed to the silica gel, the mobile phase may not be polar enough to elute it. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Secondary Interactions with Silica Gel | Residual acidic sites on the silica gel can lead to strong interactions with the hydroxyl group of this compound, causing peak tailing. Adding a small amount of a modifier, such as acetic acid or triethylamine (depending on the nature of the impurities), to the mobile phase can help to mitigate these interactions. |
| Column Contamination | The column may be contaminated with strongly retained impurities from previous runs. Ensure the column is thoroughly washed with a strong solvent (e.g., methanol or isopropanol) before and after each use. |
Guide 2: Recrystallization
Problem: this compound does not crystallize from the solution.
| Possible Cause | Solution |
| Solution is Not Supersaturated | The concentration of this compound in the solvent may be too low. Slowly evaporate some of the solvent to increase the concentration until the solution is saturated. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for this compound at all temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing triterpenoids include ethanol, methanol, and mixtures of ethyl acetate and hexane.[3] |
| Presence of Impurities | High levels of impurities can inhibit crystal formation. If the material is very impure, it may be necessary to perform another round of column chromatography before attempting recrystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. |
Problem: The recrystallized this compound is not pure.
| Possible Cause | Solution |
| Impurities Co-crystallized | If impurities have similar solubility properties to this compound, they may co-crystallize. A second recrystallization from a different solvent system may be necessary. |
| Incomplete Washing of Crystals | Residual mother liquor containing impurities may remain on the surface of the crystals. Wash the crystals with a small amount of the ice-cold recrystallization solvent. |
Data Presentation
The following table presents illustrative data on the concentration and recovery of this compound at different stages of purification. Note that actual yields and purities will vary depending on the starting material and the specific protocols used.
| Purification Stage | This compound Concentration (Illustrative) | Purity (Illustrative) | Recovery (Illustrative) |
| Crude Dandelion Root Extract | 2.96 µg/mL[2] | < 1% | 100% |
| After Column Chromatography | - | 80-90% | 70-80% |
| After First Recrystallization | - | > 95% | 80-90% (of chromatographed material) |
| After Second Recrystallization | - | > 98% | 85-95% (of first recrystallization material) |
Experimental Protocols
Protocol 1: Extraction of this compound from Dandelion Root
-
Preparation of Plant Material:
-
Wash fresh dandelion roots thoroughly with water to remove soil and debris.
-
Dry the roots in a well-ventilated area or in an oven at a low temperature (40-50°C) until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Place the powdered dandelion root in a large extraction vessel.
-
Add ethanol (95%) to the vessel at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Protocol 2: Large-Scale Column Chromatography
-
Preparation of the Column:
-
Select a glass column with an appropriate diameter and length for the amount of crude extract to be purified.
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Carefully pour the slurry into the column, ensuring that no air bubbles are trapped.
-
Allow the silica gel to settle and pack uniformly under gravity, then open the stopcock to drain the excess hexane until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
In a separate flask, add a small amount of silica gel to the dissolved extract to create a dry-loading mixture.
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add the powdered sample to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
-
Protocol 3: Recrystallization of this compound
-
Dissolution:
-
Transfer the semi-purified this compound from the column chromatography step into a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask and heat gently on a hot plate until the this compound is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
-
Visualizations
References
Optimizing Taraxasterol Solubility for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Taraxasterol in cell-based assays, with a primary focus on optimizing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing this compound stock solutions.[1][2][3][4][5] For in vitro experiments, a stock solution in 100% DMSO is a common starting point.[6][7]
Q2: What are the reported solubilities of this compound in common solvents?
A2: The solubility of this compound can vary. Reported values are summarized in the table below. It is important to note that techniques like ultrasonication and gentle heating can aid dissolution.[1] For instance, with DMSO, heating to 80°C may be required to achieve a 1 mg/mL concentration.[1]
Q3: I'm observing precipitation when I dilute my this compound stock solution into aqueous cell culture media. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually decrease the solvent concentration.[6]
-
Rapid Mixing: Add the this compound stock solution directly to the pre-warmed (37°C) cell culture media with vigorous mixing or vortexing.[6][7] This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Final Solvent Concentration: Maintain the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible to minimize cytotoxicity, but high enough to maintain solubility.[6] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6][8][9] However, the ideal concentration should be determined for your specific cell line.[8]
-
Use of Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[6] Whenever possible, dilute the compound into a medium containing serum.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated DMSO concentration is cell line-dependent.[8] While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.5%.[9][10][11] For sensitive or primary cell cultures, a concentration below 0.1% is advisable.[9] It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your cells.[8][12] Studies have shown that DMSO concentrations of 5% and higher are cytotoxic to human apical papilla cells.[10]
Q5: Can I use other methods to improve this compound solubility in my cell-based assays?
A5: Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Solubility Enhancers: The use of cyclodextrins, which are cyclic oligosaccharides, can encapsulate hydrophobic molecules and increase their aqueous solubility.[6][13] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.[6]
-
Co-solvent Systems: In some instances, using a mixture of solvents (e.g., DMSO and polyethylene glycol) for the initial stock solution can improve solubility upon dilution.[6]
-
pH Adjustment: The solubility of some compounds is dependent on pH. A slight adjustment of the cell culture medium's pH, while ensuring it remains within a physiologically acceptable range for your cells, may improve solubility.[6][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of stock solution into media. | - High concentration of the compound. - Rapid change in solvent polarity.[6] | - Perform a stepwise serial dilution.[6] - Add the stock solution to pre-warmed media with rapid mixing.[6][7] - Decrease the final concentration of this compound. |
| Precipitate forms over time in the incubator. | - Temperature shift from room temperature to 37°C.[7] - pH shift due to the CO2 environment.[7] - Interaction with media components.[7] | - Pre-warm the media to 37°C before adding the compound.[7] - Ensure the media is properly buffered for the incubator's CO2 concentration.[7] - Test the compound's stability in the specific media over the experiment's duration. |
| Cloudiness or turbidity observed in the media. | - Fine particulate precipitation. - Microbial contamination.[7][15] | - Examine a sample under a microscope to differentiate between precipitate and microbial growth.[7] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques. |
| Inconsistent experimental results. | - Inaccurate concentration due to precipitation. | - Visually inspect the working solution for any signs of precipitation before adding it to the cells.[7] - Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 1 mg/mL (2.34 mM) | Ultrasonic and heat to 80°C | [1] |
| Ethanol | 4 mg/mL (9.37 mM) | Ultrasonic | [1] |
| Ethanol | 1.06 mg/mL (2.48 mM) | Sonication recommended | [16] |
| Absolute Ethyl Alcohol | 5 mM | Not specified | [5][17] |
Note: It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can significantly impact the solubility of the product.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath or gentle warming (up to 80°C for DMSO) to aid dissolution until the solution is clear.[1]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.[7]
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or by gently warming.
-
Serial Dilution (if necessary): If a large dilution factor is required, perform a serial dilution of the stock solution in the solvent first.
-
Dilution into Media: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness before adding it to the cells.[7]
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, including the NF-κB, MAPK, and PI3K/AKT pathways.[18][19][20]
Caption: this compound inhibits pro-inflammatory and cell proliferation pathways.
Experimental Workflow for Cell-Based Assays
A general workflow for utilizing this compound in cell-based assays is outlined below.
Caption: General workflow for this compound treatment in cell-based assays.
Troubleshooting Logic for Compound Precipitation
This diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-metastatic effect of this compound on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianjpr.com [asianjpr.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. This compound | IL Receptor | NO Synthase | TargetMol [targetmol.com]
- 17. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Taraxasterol Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Taraxasterol in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat oral gavage study. What are the potential causes?
A1: Low and variable oral bioavailability of this compound, a lipophilic pentacyclic triterpene, is a common challenge.[1] The primary reasons often stem from its poor aqueous solubility and potential for first-pass metabolism.
Potential Causes Breakdown:
-
Poor Aqueous Solubility: this compound is poorly soluble in water, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract.[1] If the compound is not adequately dissolved in the GI fluids, its absorption will be minimal.
-
Formulation Issues: The choice of vehicle for oral administration is crucial. An inadequate formulation may not effectively solubilize this compound or may lead to its precipitation in the GI tract.
-
First-Pass Metabolism: After absorption from the gut, this compound passes through the liver via the portal vein, where it may be extensively metabolized by cytochrome P450 enzymes before reaching systemic circulation.[2]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the compound back into the GI lumen, reducing net absorption.
-
Experimental Technique: Improper oral gavage technique can lead to variability in dosing and potentially stress-induced physiological changes in the animals that can affect absorption.
Q2: What are the key physicochemical properties of this compound that we should consider when designing our formulation?
A2: Understanding the physicochemical properties of this compound is fundamental to developing an effective oral formulation.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₃₀H₅₀O | - |
| Molecular Weight | 426.72 g/mol [3] | High molecular weight can sometimes be associated with lower permeability. |
| Melting Point | 221–222°C[3] | High melting point suggests strong crystal lattice energy, which can hinder dissolution. |
| LogP | 9.1 - 11.06[4][5] | High LogP indicates poor water solubility and high lipophilicity. While some lipophilicity is needed for membrane permeation, excessively high values can lead to entrapment in lipid bilayers and poor aqueous dispersibility. |
| Solubility | Poor in water. Soluble in organic solvents like DMSO, ethanol, chloroform, and ethyl acetate.[6][7][8] | The formulation must be designed to keep this compound in solution in the aqueous environment of the GI tract. |
Q3: What are the recommended starting formulation strategies to improve the oral bioavailability of this compound?
A3: For a highly lipophilic compound like this compound, lipid-based formulations are a promising starting point. These formulations can enhance solubility and may promote lymphatic absorption, partially bypassing first-pass metabolism.[1][2][9]
Recommended Formulation Approaches:
-
Lipid-Based Formulations (LBFs):
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[10][11][12][13] This increases the surface area for absorption and maintains the drug in a solubilized state.
-
-
Particle Size Reduction:
-
Solid Dispersions:
-
Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Troubleshooting Guides
Guide 1: Low Bioavailability Due to Formulation Issues
Problem: Consistently low Cmax and AUC values in pharmacokinetic studies.
Workflow:
Caption: Troubleshooting workflow for formulation-related low bioavailability.
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a starting point and should be optimized based on solubility studies of this compound in various excipients.
Materials:
-
Oil Phase: Long-chain triglycerides (e.g., olive oil, sesame oil) or medium-chain triglycerides (e.g., Capryol 90).
-
Surfactant: Non-ionic surfactants with high HLB values (e.g., Tween 80, Kolliphor EL).
-
Co-solvent/Co-surfactant: Short-chain alcohols or glycols (e.g., ethanol, propylene glycol, Transcutol HP).
-
This compound
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Select excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent in different ratios.
-
For each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion.
-
Identify the self-emulsifying region on the phase diagram.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-solvent to the oil phase and mix until a clear and homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Determine the time taken for the SEDDS to form a homogenous emulsion upon dilution with water under gentle agitation.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the release of this compound from the formulation.
-
Protocol 2: Preparation of this compound Nanoparticles by Solvent Evaporation
This method is suitable for preparing polymeric nanoparticles encapsulating this compound.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer 188)
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous phase containing the surfactant under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a vacuum to evaporate the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and then lyophilize to obtain a dry powder.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size, PDI, and surface charge of the nanoparticles using DLS.
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated in the nanoparticles using a validated analytical method (e.g., HPLC).
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Signaling Pathways and Visualization
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[3][17]
NF-κB Signaling Pathway
This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
This compound can suppress the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38. By inhibiting their activation, this compound downregulates the expression of inflammatory mediators.
Caption: this compound's modulation of the MAPK signaling pathway.
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
The following table summarizes pharmacokinetic data from a study in Sprague-Dawley rats.[18]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| 7.75 | 102.3 ± 21.5 | 0.5 | 345.6 ± 78.2 |
| 15.5 | 215.7 ± 45.8 | 0.5 | 789.4 ± 156.3 |
| 31.0 | 456.9 ± 98.2 | 0.5 | 1678.5 ± 345.1 |
Data are presented as mean ± SD. This data indicates a dose-dependent increase in plasma exposure.
Disclaimer: This technical support center provides information for research purposes only. The protocols and troubleshooting guides should be adapted and validated for specific experimental conditions.
References
- 1. symmetric.events [symmetric.events]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 4. This compound | CAS#:1059-14-9 | Chemsrc [chemsrc.com]
- 5. This compound | C30H50O | CID 115250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 1059-14-9 | ScreenLib [screenlib.com]
- 8. Anti-metastatic effect of this compound on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. research.monash.edu [research.monash.edu]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of this compound in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Taraxasterol Metabolites
Welcome to the technical support center for the analysis of taraxasterol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound and its potential metabolites?
A1: The primary analytical techniques for the identification and quantification of this compound and its metabolites are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred as it typically does not require derivatization, which is a necessary step for making triterpenoids like this compound volatile enough for GC-MS analysis. High-Performance Liquid Chromatography (HPLC) with UV or other detectors can also be used, but may lack the sensitivity and specificity for complex biological matrices.
Q2: What are the likely metabolites of this compound?
A2: While specific metabolites of this compound are not extensively documented in publicly available literature, based on the metabolism of other pentacyclic triterpenes, likely metabolic pathways involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver.[3] These reactions typically introduce hydroxyl groups (-OH) to the this compound structure, followed by potential further oxidation to ketones or carboxylic acids. Glucuronidation and sulfation are also common phase II metabolic reactions for triterpenoids, increasing their water solubility for excretion.
Q3: What are the main challenges in analyzing this compound metabolites?
A3: The main challenges include:
-
Low concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.
-
Lack of commercial standards: Authentic standards for this compound metabolites are generally not available, making definitive identification and quantification challenging.
-
Matrix effects: Biological samples (plasma, urine, tissues) are complex matrices that can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.[4]
-
Isomeric compounds: Metabolites may be isomeric, having the same mass but different structures, which can be difficult to separate chromatographically.
Q4: How can I improve the extraction efficiency of this compound and its metabolites from biological samples?
A4: For efficient extraction, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used. For LLE, organic solvents like ethyl acetate or a mixture of methanol and chloroform are effective for extracting triterpenoids from aqueous matrices like plasma or urine.[5] For tissue samples, homogenization in an organic solvent is necessary. To optimize recovery, it is important to adjust the pH of the sample to ensure the analytes are in a neutral form, which enhances their partitioning into the organic solvent.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS parameters. 4. Analyte degradation. | 1. Optimize the mobile phase composition and pH. The addition of a small amount of formic acid or ammonium formate can improve ionization in positive ion mode. 2. Improve sample clean-up using SPE. Dilute the sample if possible. Use a matrix-matched calibration curve or stable isotope-labeled internal standards. 3. Perform tuning and optimization of MS parameters (e.g., collision energy, declustering potential) using a this compound standard. 4. Ensure samples are stored at low temperatures (-80°C) and processed quickly. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Dead volume in the LC system. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a highly deactivated column. 2. Reduce the injection volume or dilute the sample. 3. Check and tighten all fittings. Use tubing with a smaller internal diameter. |
| Poor Peak Shape (Fronting, Splitting) | 1. Sample solvent is too strong. 2. Column contamination or void. 3. Co-elution with an interfering compound. | 1. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. 2. Wash the column with a strong solvent. If the problem persists, replace the column. 3. Optimize the chromatographic gradient to improve separation. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Replace the column. |
Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | 1. Incomplete extraction from the sample matrix. 2. Analyte adsorption to labware. 3. Evaporation to dryness leading to loss of analyte. | 1. Optimize the extraction solvent and pH. Increase the extraction time and/or use vortexing or sonication. 2. Use silanized glassware or low-adsorption polypropylene tubes. 3. Avoid complete dryness during solvent evaporation. Reconstitute the sample in a suitable solvent immediately after evaporation. |
| High Matrix Effects | 1. Insufficient removal of interfering substances (e.g., phospholipids, salts). | 1. Incorporate a more rigorous sample clean-up step, such as SPE with a suitable sorbent. 2. For plasma samples, a protein precipitation step followed by LLE or SPE is recommended. |
| Sample Variability | 1. Inconsistent sample collection and handling. 2. Variation in extraction procedure. | 1. Standardize the protocol for sample collection, storage, and thawing. Minimize freeze-thaw cycles. 2. Use an automated liquid handler for extractions if available. Ensure consistent timing and volumes for each step. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of the parent compound, this compound, using LC-MS/MS. These values can serve as a benchmark when developing methods for its metabolites.
| Parameter | Value | Method | Matrix | Reference |
| Linear Range | 9.0 - 5000 ng/mL | LC-MS/MS | Rat Plasma | [5][6] |
| Mean Recovery | 85.3 - 87.2% | LC-MS/MS | Rat Plasma | [5][6] |
| Matrix Effect | 98.5 - 104.0% | LC-MS/MS | Rat Plasma | [5][6] |
| Intra-day Precision (RSD) | < 11.8% | LC-MS/MS | Rat Plasma | [5][6] |
| Inter-day Precision (RSD) | < 11.8% | LC-MS/MS | Rat Plasma | [5][6] |
| Accuracy | -7.0 to 12.9% | LC-MS/MS | Rat Plasma | [5][6] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Rat Plasma
This protocol is adapted from a validated method for the quantification of this compound in rat plasma.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., cucurbitacin IIa). b. Add 1 mL of ethyl acetate. c. Vortex for 5 minutes. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase. h. Centrifuge at 13,000 rpm for 5 minutes. i. Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 Series or equivalent
- Column: C18 column (e.g., 4.6 x 50 mm, 5.0 µm)
- Mobile Phase: Methanol:Isopropanol:Water:Formic Acid (80:10:10:0.1, v/v/v/v)
- Flow Rate: 0.7 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25°C
- Mass Spectrometer: API 4000 triple quadrupole or equivalent
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
- MRM Transitions:
- This compound: m/z 409.4 → 137.1
- Internal Standard (Cucurbitacin IIa): m/z 503.4 → 113.1
Visualizations
Experimental Workflow for this compound Metabolite Analysis
Caption: A generalized workflow for the analysis of this compound metabolites.
Inhibition of NF-κB Signaling Pathway by this compound
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway by this compound
Caption: this compound's modulation of the MAPK signaling cascade.
References
- 1. MAPK signaling pathway | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of this compound in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Strategies to Enhance the Stability of Taraxasterol in Formulations: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of bioactive compounds like Taraxasterol is a critical step in formulating effective and reliable therapeutic products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing this compound stability.
Troubleshooting Guides
This section addresses specific issues that may arise during formulation development and provides actionable solutions.
Issue 1: Rapid Degradation of this compound in Liquid Formulations
-
Symptom: A significant decrease in this compound concentration is observed over a short period in solution-based formulations, as determined by HPLC analysis.
-
Possible Causes:
-
Hydrolysis: this compound, a pentacyclic triterpenoid with a hydroxyl group, may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of double bonds in the this compound structure makes it prone to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal ions.
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the degradation of the compound.
-
-
Troubleshooting Steps:
-
pH Adjustment and Buffering:
-
Action: Determine the pH of maximum stability for this compound by conducting a pH-stability profile. Prepare a series of buffer solutions (e.g., citrate, phosphate) ranging from pH 3 to 8. Dissolve this compound in each buffer and monitor its concentration over time at a constant temperature.
-
Expected Outcome: Identification of a pH range where this compound exhibits the highest stability. Formulate the liquid product within this optimal pH range using a suitable buffer system.
-
-
Inert Atmosphere and Light Protection:
-
Action: During formulation and storage, protect the this compound solution from light by using amber-colored vials or by wrapping the containers in aluminum foil. To prevent oxidation, purge the headspace of the container with an inert gas like nitrogen or argon.
-
Expected Outcome: Reduced degradation rates due to the minimization of photolytic and oxidative reactions.
-
-
Addition of Antioxidants:
-
Action: Incorporate antioxidants into the formulation. Common choices for lipid-soluble compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E). Start with a concentration range of 0.01% to 0.1% (w/v) and evaluate the stability of this compound compared to a control formulation without antioxidants.
-
Expected Outcome: Enhanced stability of this compound due to the scavenging of free radicals by the antioxidant.
-
-
Issue 2: Low Encapsulation Efficiency of this compound in Liposomes or Nanoparticles
-
Symptom: A low percentage of this compound is successfully encapsulated within the lipid-based delivery system, leading to wasted compound and suboptimal formulation.
-
Possible Causes:
-
Poor Solubility in the Lipid Matrix: this compound may have limited solubility in the specific lipids chosen for the formulation.
-
Suboptimal Formulation Parameters: Factors such as the lipid-to-drug ratio, choice of lipids, and the encapsulation method can significantly impact efficiency.
-
Instability of the Formulation: The liposomes or nanoparticles themselves may be unstable, leading to leakage of the encapsulated this compound.
-
-
Troubleshooting Steps:
-
Lipid Composition Optimization:
-
Action: Screen different phospholipids with varying chain lengths and saturation (e.g., DSPC, DPPC, Soy PC) and vary the cholesterol content. Cholesterol is known to modulate membrane fluidity and can improve the encapsulation of hydrophobic drugs.
-
Expected Outcome: Improved accommodation of this compound within the lipid bilayer, leading to higher encapsulation efficiency.
-
-
Methodological Adjustments:
-
Action: For liposomes, experiment with different preparation methods such as thin-film hydration, reverse-phase evaporation, or ethanol injection. For nanoparticles, optimize parameters like the homogenization speed, sonication time, and solvent evaporation rate.
-
Expected Outcome: Enhanced partitioning of this compound into the forming vesicles or particles.
-
-
Varying the Drug-to-Lipid Ratio:
-
Action: Prepare formulations with different initial ratios of this compound to total lipid. Analyze the encapsulation efficiency for each ratio to find the optimal loading capacity.
-
Expected Outcome: Identification of the drug-to-lipid ratio that maximizes encapsulation without compromising the stability of the delivery system.
-
-
Issue 3: Physical Instability of this compound Formulations (e.g., Creaming, Aggregation)
-
Symptom: The formulation shows signs of physical instability over time, such as the separation of phases in an emulsion (creaming) or the clumping of particles in a suspension (aggregation).
-
Possible Causes:
-
Inadequate Stabilization: Insufficient amounts of emulsifiers or stabilizers in the formulation.
-
Particle Size Distribution: A broad particle size distribution can lead to Ostwald ripening and particle growth, resulting in instability.
-
Zeta Potential: A low surface charge on nanoparticles or liposomes can lead to aggregation due to weak repulsive forces.
-
-
Troubleshooting Steps:
-
Optimize Stabilizers:
-
Action: For emulsions, adjust the concentration and type of emulsifier. For nanoparticle suspensions, consider adding steric stabilizers like PEGylated lipids or polymers.
-
Expected Outcome: Improved physical stability and a homogenous formulation.
-
-
Control Particle Size:
-
Action: Employ techniques like high-pressure homogenization or extrusion through membranes with defined pore sizes to achieve a narrow and uniform particle size distribution.
-
Expected Outcome: Reduced tendency for particle aggregation and improved long-term stability.
-
-
Modify Surface Charge:
-
Action: Incorporate charged lipids (e.g., DOTAP, DPPG) into the formulation to increase the magnitude of the zeta potential (ideally > |30| mV for electrostatic stabilization).
-
Expected Outcome: Enhanced electrostatic repulsion between particles, preventing aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure as a pentacyclic triterpenoid, the primary degradation pathways are likely to be oxidation and acid-catalyzed isomerization or rearrangement . The double bond in the structure is susceptible to oxidation, which can be initiated by light, heat, and the presence of metal ions. The hydroxyl group can participate in reactions, and under acidic conditions, the terpene backbone may undergo rearrangements.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. Here is a general approach:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is suitable for separating hydrophobic compounds like this compound.
-
Mobile Phase Optimization: Begin with a gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Forced Degradation: Subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Validation: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A photodiode array (PDA) detector is recommended to check for peak purity.
Q3: Which formulation strategy is generally more effective for stabilizing this compound: liposomes or nanoparticles?
A3: Both liposomes and nanoparticles can significantly enhance the stability of this compound compared to a simple solution.
-
Liposomes: Being vesicular systems, they can encapsulate this compound within their lipid bilayer, protecting it from the aqueous environment. This is particularly effective for preventing hydrolysis.
-
Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can entrap this compound within a solid matrix, which can offer superior protection against both chemical and physical degradation, potentially leading to a longer shelf-life.[1]
The choice between them depends on the specific application, desired release profile, and manufacturing considerations. A comparative stability study is recommended to determine the optimal choice for your specific needs.
Q4: What is the role of antioxidants in stabilizing this compound, and are there any potential incompatibilities?
A4: Antioxidants play a critical role in preventing the oxidative degradation of this compound. They act by scavenging free radicals or by chelating metal ions that can catalyze oxidation. When selecting an antioxidant, consider its solubility in the formulation and potential interactions with other excipients. For oil-based or emulsion formulations, lipid-soluble antioxidants like BHT, BHA, and tocopherol are suitable. For aqueous-based systems, water-soluble antioxidants like ascorbic acid may be considered, although this compound's hydrophobicity might limit their direct interaction. It is important to perform compatibility studies to ensure the antioxidant does not negatively impact the physical stability of the formulation or the integrity of the delivery system.
Data Presentation
Table 1: Hypothetical Stability Data of this compound in Different Formulations under Accelerated Conditions (40°C/75% RH)
| Formulation | Initial Concentration (% Label Claim) | Concentration after 1 Month (% Label Claim) | Concentration after 3 Months (% Label Claim) | Major Degradation Products Observed |
| 1% this compound in Ethanol Solution | 100.2% | 85.1% | 65.7% | Peaks at RRT 0.85, 1.15 |
| 1% this compound in Liposomal Gel | 99.8% | 97.5% | 94.2% | Minor peak at RRT 0.85 |
| 1% this compound in SLN Dispersion | 100.1% | 98.9% | 97.5% | No significant degradation peaks |
| 1% this compound in Cream with 0.1% BHT | 99.9% | 96.2% | 92.5% | Minor peak at RRT 1.15 |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound and lipids (e.g., a 2:1 molar ratio of DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency (determined by quantifying the amount of this compound in the liposomes after separation from the unencapsulated drug).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a PDA detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). Filter and degas both.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: Monitor at the λmax of this compound (determine by UV scan, likely around 210 nm) and collect spectra from 200-400 nm for peak purity analysis.
-
Gradient program (example): 70% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize before injection.
-
Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 24 hours, then dissolve for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 8 hours.
-
-
Method Validation: Inject the stressed samples and a non-degraded standard. The method is considered stability-indicating if all degradation product peaks are baseline-separated from the this compound peak and from each other. Validate for linearity, accuracy, precision, and robustness as per ICH guidelines. An LC-MS/MS method can be developed based on these separation conditions to identify the degradation products.[2]
Mandatory Visualizations
Caption: Workflow for the development and stability testing of this compound formulations.
Caption: A logical diagram illustrating potential degradation routes for this compound.
References
Technical Support Center: Process Optimization for the Synthesis of Taraxasterol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Taraxasterol derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on process optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis of this compound derivatives.
Q1: What are the most common starting points for the synthesis of this compound derivatives?
A1: The most common starting material is this compound itself, which is a pentacyclic triterpenoid primarily isolated from plants of the Asteraceae family, such as dandelion (Taraxacum officinale).[1][2] Its biosynthesis in plants occurs through the mevalonate pathway, starting from squalene.[3] For laboratory synthesis of derivatives, commercially available this compound is often the most practical starting point.
Q2: What are the key functional groups on this compound that can be modified?
A2: The primary site for derivatization on the this compound molecule is the hydroxyl group (-OH) at the C-3 position. This group can be readily modified through reactions such as esterification and oxidation to create a variety of derivatives with potentially enhanced biological activities.
Q3: Why is the synthesis of this compound derivatives important for drug development?
A3: this compound exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][4] Synthesizing derivatives allows for the exploration of structure-activity relationships, with the goal of improving potency, selectivity, bioavailability, and other pharmacokinetic properties.[4]
Q4: What are some common challenges encountered during the synthesis of this compound derivatives?
A4: Common challenges include the complex, rigid structure of the triterpene skeleton, which can lead to steric hindrance and affect reaction rates. Other issues include low yields, the formation of side products, and difficulties in purifying the final derivatives due to their similar polarities to the starting material and byproducts.
Q5: Which analytical techniques are most suitable for characterizing this compound and its derivatives?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for both the qualitative and quantitative analysis of this compound and its derivatives.[1][5] Other important analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for molecular weight determination.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ester Derivative | Incomplete reaction due to steric hindrance of the C-3 hydroxyl group. | Increase reaction time and/or temperature. Consider using a more reactive acylating agent or a more effective catalyst. The use of a Dean-Stark trap to remove water can also drive the equilibrium towards product formation. |
| Suboptimal ratio of reactants. | Experiment with varying the molar ratio of the acylating agent and catalyst to this compound. An excess of the acylating agent is often beneficial. | |
| Inefficient catalyst. | Test different acid or base catalysts. For example, in Fischer esterification, catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be effective.[6] For more sensitive substrates, milder coupling agents like DCC/DMAP can be used. | |
| Formation of Multiple Products/Side Reactions | Non-selective reaction conditions. | Use milder reaction conditions (lower temperature, less reactive reagents). Employ protecting groups for other potentially reactive sites if applicable, although this compound's primary reactive site is the C-3 hydroxyl. |
| Degradation of starting material or product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation. Ensure all reagents and solvents are pure and dry. | |
| Difficulty in Purifying the Final Product | Similar polarity of the product, starting material, and byproducts. | Utilize column chromatography with a carefully selected solvent system. A step-gradient or a shallow gradient elution can improve separation. Preparative TLC or HPLC can be used for more challenging separations. |
| Co-elution of impurities. | If using column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with varying polarities. | |
| Inconsistent HPLC Results | Improper sample preparation. | Ensure complete dissolution of the sample in an appropriate solvent. Filter all samples through a 0.45 µm filter before injection to remove particulate matter.[5] |
| Unstable baseline. | Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.[5] Ensure the mobile phase is properly degassed. | |
| Poor peak shape. | Optimize the mobile phase composition and flow rate. Ensure the column is not overloaded. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and analysis of this compound derivatives.
Synthesis of Taraxasteryl Acetate (Esterification)
Objective: To synthesize Taraxasteryl acetate via esterification of the C-3 hydroxyl group of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure Taraxasteryl acetate.
Purification and Analysis by HPLC
Objective: To purify and analyze the synthesized Taraxasteryl acetate using HPLC.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 210 nm[5]
-
Injection Volume: 20 µL[5]
-
Column Temperature: 30°C[5]
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified Taraxasteryl acetate in methanol (e.g., 1 mg/mL). Prepare a series of dilutions for calibration standards if quantitative analysis is required. Filter all solutions through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.
-
Data Interpretation: Identify the peak corresponding to Taraxasteryl acetate by comparing the retention time with a standard. The peak area can be used for quantification.
Section 4: Data Presentation
This section presents quantitative data in structured tables to facilitate comparison and optimization of reaction conditions.
Table 1: Optimization of Esterification Reaction Conditions for Taraxasteryl Acetate Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | DCM | 25 | 24 | 85 |
| 2 | DMAP | DCM | 25 | 12 | 92 |
| 3 | H₂SO₄ (cat.) | Toluene | 80 | 8 | 75 |
| 4 | p-TsOH (cat.) | Toluene | 110 (reflux) | 6 | 88 |
Note: This table is illustrative and based on general principles of esterification optimization. Actual yields may vary depending on specific experimental conditions.
Table 2: HPLC Retention Times of this compound and Taraxasteryl Acetate
| Compound | Retention Time (min) |
| This compound | ~5.8 |
| Taraxasteryl Acetate | ~7.2 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase used.
Section 5: Visualizations
This section provides diagrams created using Graphviz to illustrate signaling pathways and experimental workflows.
Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.
References
- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of taraxerol and this compound in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Taraxasterol and Other Key Pentacyclic Triterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Taraxasterol against other prominent pentacyclic triterpenes: Oleanolic acid, Ursolic acid, Betulinic acid, and Lupeol. The information is curated from various scientific studies to aid in research and drug development. While direct comparative studies under identical experimental conditions are limited, this guide presents the available data in a structured format to facilitate objective analysis.
Overview of Biological Activities
Pentacyclic triterpenes are a class of naturally occurring compounds renowned for their diverse pharmacological properties. This comparison focuses on three key areas of therapeutic interest: anticancer, anti-inflammatory, and antioxidant activities.
Table 1: Summary of Key Biological Activities
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
| This compound | Exhibits cytotoxic effects against various cancer cell lines.[1][2] | Demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory mediators.[1][3][4] | Shows notable antioxidant potential by scavenging free radicals and enhancing antioxidant enzyme activity.[3][4] |
| Oleanolic Acid | Induces apoptosis and inhibits proliferation in a wide range of cancer cells.[5][6][7] | Possesses potent anti-inflammatory effects through multiple mechanisms.[8][9] | Exhibits strong antioxidant activity.[10] |
| Ursolic Acid | Demonstrates significant anticancer activity through various pathways, including apoptosis induction.[5][9][11] | A well-documented anti-inflammatory agent.[9][11] | Possesses considerable antioxidant properties.[8][10] |
| Betulinic Acid | Shows selective cytotoxicity against cancer cells, particularly melanoma. | Exhibits anti-inflammatory effects.[12] | Displays antioxidant capabilities. |
| Lupeol | Possesses anticancer properties against various cancer types.[13] | Demonstrates significant anti-inflammatory activity in several models.[14] | Exhibits antioxidant potential. |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of the selected pentacyclic triterpenes. It is crucial to note that the experimental conditions, such as cell lines, assays, and concentrations, vary across studies, which may influence the results.
Anticancer Activity (IC50 values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available in direct comparison | - | |
| Oleanolic Acid | U-251 MG (Glioblastoma) | ~358 | [11] |
| PANC-28 (Pancreatic) | >100 | [15] | |
| Ursolic Acid | U-251 MG (Glioblastoma) | 20 | [11] |
| PANC-1 (Pancreatic) | 47 | [15] | |
| SW1990 (Pancreatic) | 38 | [15] | |
| Betulinic Acid | PANC-1 (Pancreatic) | 44 | [15] |
| Lupeol | AsPC-1 (Pancreatic) | - (Reduces viability) | [15] |
Note: The lack of directly comparable IC50 values for this compound against the other triterpenes under the same experimental conditions is a significant limitation in the current literature.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |
| This compound | Data from direct comparative studies not available | - | - | |
| Oleanolic Acid | Carrageenan-induced paw edema (rat) | 100 mg/kg | Significant reduction | |
| Ursolic Acid | Carrageenan-induced paw edema (rat) | 100 mg/kg | Significant reduction | |
| Betulinic Acid | Carrageenan-induced paw edema (rat) | 100 mg/kg | Significant reduction | |
| Lupeol | Adjuvant-induced arthritis (rat) | - | 39% reduction in paw swelling | [14] |
| Lupeol Linoleate | Adjuvant-induced arthritis (rat) | - | 58% reduction in paw swelling | [14] |
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity.
Table 4: Comparative Antioxidant Activity (IC50 in µg/mL)
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | Data not available in direct comparison | - | |
| Oleanolic Acid | DPPH scavenging | - | [10] |
| Ursolic Acid | DPPH scavenging | 5.93 | [10] |
| Superoxide radical scavenging | 43.35 | [10] | |
| Betulinic Acid | Data not available in direct comparison | - | |
| Lupeol | Data not available in direct comparison | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited.
MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, Oleanolic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to assess the acute anti-inflammatory effects of compounds.
-
Animals: Typically, rats or mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of a compound.
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compounds are also dissolved in the same solvent at various concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution. A control solution contains the solvent and DPPH.
-
Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathway Modulation
Pentacyclic triterpenes exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical pathways involved in inflammation and cancer that are frequently targeted by these compounds.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in many chronic inflammatory diseases and cancers.
This compound and other pentacyclic triterpenes have been shown to inhibit the NF-κB pathway.[3][4][16] They can achieve this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. It consists of several parallel cascades, including ERK, JNK, and p38 MAPK.
This compound has been reported to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[4][17][18] By suppressing the activation of these kinases, this compound and other pentacyclic triterpenes can downregulate the expression of inflammatory mediators and induce apoptosis in cancer cells. The specific effects on different MAPK cascades can vary between the individual triterpenes.
Conclusion
This guide highlights the need for further research involving head-to-head comparisons of these pentacyclic triterpenes under standardized experimental conditions. Such studies will be invaluable for elucidating their relative potencies and for guiding the selection of the most promising candidates for further preclinical and clinical development. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 5. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidative and anti-inflammatory protection of oleanolic acid and ursolic acid in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic Acid and Oleanolic Acid: Pentacyclic Terpenoids with Promising Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential [mdpi.com]
- 12. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijvets.com [ijvets.com]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Taraxasterol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-inflammatory properties of Taraxasterol, a natural pentacyclic triterpene. It compares its efficacy with established anti-inflammatory agents and other related natural compounds, supported by experimental data from various preclinical models. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development.
Comparative Efficacy of this compound in Preclinical Models of Inflammation
This compound has demonstrated significant anti-inflammatory activity across a range of in vivo models of acute and chronic inflammation. Its effects are dose-dependent and, in several studies, comparable to the standard steroidal anti-inflammatory drug, Dexamethasone.
Table 1: Comparison of this compound and Dexamethasone in a Model of Acute Inflammation
| Inflammation Model | Compound | Dosage (mg/kg) | Inhibition of Edema (%) | Source |
| Dimethylbenzene-induced Mouse Ear Edema | This compound | 2.5 | 19.5 | [1] |
| This compound | 5 | 42.9 | [1] | |
| This compound | 10 | 57.2 | [1] | |
| Dexamethasone | - | Significant Inhibition | [1] | |
| Data presented as mean inhibition. Dexamethasone dosage was not specified but showed significant (P<0.01) inhibition. |
Table 2: Efficacy of this compound in Carrageenan-Induced Rat Paw Edema
| Time After Induction | This compound (2.5 mg/kg) % Inhibition | This compound (5 mg/kg) % Inhibition | This compound (10 mg/kg) % Inhibition | Source |
| 1 hour | - | - | 34.5 | [1] |
| 2 hours | - | - | 41.7 | [1] |
| 3 hours | 24.2 | 41.5 | 55.1 | [1] |
| 4 hours | - | - | 59.4 | [1] |
| 5 hours | - | - | 69.4 | [1] |
| Inhibition percentages are compared to the control group. Dexamethasone also showed significant inhibition in this model. |
Table 3: Effect of this compound on Acetic Acid-Induced Vascular Permeability and Cotton Pellet-Induced Granuloma
| Inflammation Model | Compound | Dosage (mg/kg) | Inhibition Rate (%) | Source |
| Acetic Acid-Induced Mouse Vascular Permeability | This compound | 2.5 | 20.3 | [1] |
| This compound | 5 | 35.7 | [1] | |
| This compound | 10 | 54.5 | [1] | |
| Cotton Pellet-Induced Rat Granuloma | This compound | 2.5 | 10.7 | [1] |
| This compound | 5 | 33.7 | [1] | |
| This compound | 10 | 39.7 | [1] | |
| Dexamethasone was used as a positive control and showed significant inhibition in both models. |
Mechanistic Insights: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for two common in vivo inflammation models are provided below.
3.1. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Protocol Details:
-
Animals: Male Wistar rats (180-220 g) are typically used. They should be acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-10). A vehicle control group (e.g., 0.5% carboxymethylcellulose sodium), this compound treatment groups (e.g., 2.5, 5, and 10 mg/kg, administered orally), and a positive control group (e.g., Dexamethasone, 2.5 mg/kg, orally) are established.
-
Procedure: One hour after drug administration, the baseline paw volume of the right hind paw is measured using a plethysmometer. Subsequently, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw. Paw volume is then measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compounds is calculated relative to the vehicle control group.
3.2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study acute lung inflammation and the effects of anti-inflammatory agents.
Protocol Details:
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used and should be acclimatized for at least a week.
-
Grouping and Dosing: Mice are divided into groups (n=8-10). Typical groups include a control group (saline), an LPS model group (LPS + vehicle), this compound treatment groups (LPS + various doses of this compound), and a positive control group (LPS + Dexamethasone).
-
Procedure: this compound or the vehicle is administered (e.g., intraperitoneally or orally) one hour prior to the LPS challenge. Mice are then anesthetized, and LPS (e.g., 10 μg in 50 μL of sterile saline) is administered via intranasal or intratracheal instillation.
-
Sample Collection and Analysis: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential inflammatory cell counts and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA. Lung tissues are collected to determine the wet/dry weight ratio (an indicator of pulmonary edema), for histopathological examination (H&E staining), and to measure myeloperoxidase (MPO) activity (a marker of neutrophil infiltration).
Conclusion
The in vivo data strongly support the anti-inflammatory effects of this compound. Its ability to modulate the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed efficacy in various preclinical models of inflammation. While direct comparative studies with a broader range of NSAIDs are still needed for a complete picture, the existing evidence suggests that this compound is a promising natural compound for the development of novel anti-inflammatory therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NLRP3 Inflammasome Activation and Pyroptosis in Macrophages by this compound Is Associated With Its Regulation on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anti-apoptosis activity of this compound in ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Taraxasterol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Taraxasterol, a pentacyclic triterpene with significant pharmacological potential, requires robust analytical methods for its determination in various matrices, from raw plant material to biological fluids. This guide provides a comprehensive comparison of different analytical techniques for the quantification of this compound, supported by experimental data from published studies. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate method for a given research or development need.
The cross-validation of analytical methods ensures the reliability and consistency of results, providing a higher degree of confidence in the data generated. This guide will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound analysis.
Quantitative Data Comparison
The performance of different analytical methods can be objectively compared through key validation parameters. The following tables summarize the quantitative data for various methods used in the analysis of this compound and related triterpenes.
Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification in Rat Plasma [1][2]
| Parameter | Performance |
| Linearity Range | 9.0 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 85.3 - 87.2% |
| Precision (Intra- and Inter-day RSD) | < 11.8% |
| Accuracy | -7.0 to 12.9% |
| Lower Limit of Quantification (LLOQ) | 9.0 ng/mL |
Table 2: Performance Characteristics of HPTLC for Taraxerol (a related Triterpene) Quantification [3]
| Parameter | Performance |
| Linearity Range | 100 - 1200 ng/spot |
| Correlation Coefficient (r) | 0.9961 |
| Recovery | 99.65 - 99.74% |
| Limit of Detection (LOD) | 31 ng/spot |
| Limit of Quantification (LOQ) | 105 ng/spot |
Table 3: Performance Characteristics of a General HPLC-PDA Method for Triterpenoid Quantification [4]
| Parameter | Performance |
| Linearity Range | 0.26 - 800.00 µg/mL |
| Correlation Coefficient (r²) | > 0.9999 |
| Precision (RSD) | < 2% |
| Trueness (Recovery) | 94.70 - 105.81% |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key analytical methods discussed.
1. LC-MS/MS Method for this compound in Rat Plasma [1][2]
-
Sample Preparation: Liquid-liquid extraction was employed for sample preparation. To the plasma sample, an internal standard (cucurbitacin IIa) was added, followed by extraction with ethyl acetate.
-
Chromatographic Separation:
-
Column: C18 column (4.6 × 50 mm, 5.0 µm).
-
Mobile Phase: An isocratic elution with methanol-isopropanol-water-formic acid (80:10:10:0.1, v/v/v/v).
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection Mode: Selected reaction monitoring (SRM).
-
Ion Transitions: m/z 409.4 → 137.1 for this compound and m/z 503.4 → 113.1 for the internal standard.
-
2. HPTLC Method for Taraxerol [3]
-
Sample Preparation: A hydroalcoholic extract of the plant material was prepared.
-
Chromatographic Separation:
-
Plate: TLC aluminum plates.
-
Mobile Phase: Hexane and ethyl acetate (80:20 v/v).
-
Development: Linear ascending development in a twin trough glass chamber.
-
-
Densitometric Analysis:
-
Derivatization: The plate was sprayed with anisaldehyde reagent.
-
Detection: Spectrodensitometric scanning at 420 nm using a Camag TLC scanner.
-
Rf Value: 0.53 for Taraxerol.
-
3. General HPLC-PDA Method for Triterpenoids [4]
-
Sample Preparation: Extraction from plant material followed by appropriate dilution.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
-
-
Validation: The method was validated for specificity, linearity, precision, trueness, and sensitivity (LOD and LOQ).
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound. This process ensures that the methods are robust, reliable, and produce comparable results.
References
- 1. Quantification of this compound in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of HPTLC method for the analysis of taraxerol in Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Taraxasterol and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of the natural triterpenoid Taraxasterol and its synthetic derivatives, complete with supporting experimental data and detailed protocols.
This compound, a pentacyclic triterpenoid found predominantly in plants of the Asteraceae family, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and anti-oxidative properties.[1][2][3][4] This guide provides a comparative overview of the bioactivity of this compound and its synthetically derived analogues, presenting key experimental data to inform future research and drug development endeavors.
Comparative Bioactivity Data
While research into synthetic analogues of this compound is still emerging, preliminary studies have focused on modifications of its core structure to enhance or modulate its biological activity. This section presents available quantitative data comparing this compound with its synthetic derivatives.
Anti-inflammatory Activity
A key area of investigation for this compound and its analogues is their potential to mitigate inflammatory responses. At least one study has reported the synthesis and anti-inflammatory evaluation of three acyl derivatives of this compound: 3β-acetoxy-20-methylidenetaraxastane, 3β-trifluoroacetoxy-20-methylidenetaraxastane, and 3β-benzoyl-20-methylidenetaraxastane. The anti-inflammatory activities of these compounds were assessed and found to be comparable to that of the steroidal anti-inflammatory drug, prednisolone.[5]
This compound itself has demonstrated significant in vivo anti-inflammatory effects in various animal models. For instance, in a dimethylbenzene-induced mouse ear edema model, this compound at doses of 2.5, 5, and 10 mg/kg dose-dependently inhibited ear edema by 19.5%, 42.9%, and 57.2%, respectively.[6] In a model of acetic acid-induced vascular permeability in mice, the same doses of this compound exhibited inhibitory rates of 20.3%, 35.7%, and 54.5%.[6]
| Compound | Assay | Model | Key Findings |
| This compound | Dimethylbenzene-induced ear edema | Mouse | Dose-dependent inhibition of edema (19.5% at 2.5 mg/kg, 42.9% at 5 mg/kg, 57.2% at 10 mg/kg)[6] |
| Acetic acid-induced vascular permeability | Mouse | Dose-dependent inhibition of vascular permeability (20.3% at 2.5 mg/kg, 35.7% at 5 mg/kg, 54.5% at 10 mg/kg)[6] | |
| 3β-acetoxy-20-methylidenetaraxastane | Formalin-induced paw edema (presumed) | Rat | Activity comparable to prednisolone[5] |
| 3β-trifluoroacetoxy-20-methylidenetaraxastane | Formalin-induced paw edema (presumed) | Rat | Activity comparable to prednisolone[5] |
| 3β-benzoyl-20-methylidenetaraxastane | Formalin-induced paw edema (presumed) | Rat | Activity comparable to prednisolone[5] |
Anti-cancer Activity
This compound has shown promising cytotoxic effects against a range of cancer cell lines. However, to date, there is a notable lack of publicly available data on the anti-cancer activity of its synthetic analogues, limiting a direct comparison in this domain.
The anti-cancer potential of this compound is highlighted by its inhibitory effects on various cancer cell lines. For example, it has been reported to inhibit the proliferation of human prostate cancer (PC3) and human colon cancer (HT-29) cells with IC50 values of 37.1 µM and 89.7 µM, respectively, after 48 hours of treatment.[1] Furthermore, in human hepatocellular carcinoma (HepG2) cells, this compound exhibited an IC50 value of 17.0 µM.[1]
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | PC3 | Prostate Cancer | 37.1 µM (48h)[1] |
| HT-29 | Colon Cancer | 89.7 µM (48h)[1] | |
| HepG2 | Liver Cancer | 17.0 µM[1] | |
| A549 | Lung Cancer | 25.89 µM[7] | |
| Synthetic Analogues | - | - | Data not available |
Signaling Pathways Modulated by this compound
The biological activities of this compound are attributed to its ability to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for the rational design of novel synthetic analogues with improved therapeutic profiles.
Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2][6] These pathways are central to the production of pro-inflammatory mediators. By inhibiting these cascades, this compound reduces the expression and release of inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 4. The phytochemical and pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
Confirming the Molecular Targets of Taraxasterol: A Comparative Guide to Proteomic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational predictions and potential experimental proteomics-based strategies to definitively identify the molecular targets of Taraxasterol.
This compound, a pentacyclic triterpenoid found in plants such as dandelion (Taraxacum officinale), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] While numerous studies have explored its therapeutic potential, the precise molecular targets through which this compound exerts its effects remain largely unconfirmed by direct experimental evidence. Network pharmacology and molecular docking studies have predicted several potential protein interactions, offering a valuable starting point for target validation.[3] This guide compares these predicted targets with advanced proteomic techniques that can provide the necessary experimental validation.
Computationally Predicted Molecular Targets of this compound
Network pharmacology and molecular docking studies have identified numerous potential targets for this compound, primarily implicated in cancer and inflammation. These computational methods predict binding affinities and interaction networks, suggesting that this compound may exert its biological effects by modulating multiple proteins and pathways.
Below is a summary of key predicted targets for this compound in the context of cervical cancer, as identified through network pharmacology and molecular docking.
| Target Protein | Gene Name | Predicted Role in this compound's Mechanism |
| Estrogen Receptor 1 | ESR1 | Modulation of hormone signaling in cancer |
| Mitogen-activated protein kinase 1 | MAPK1 | Regulation of cell proliferation and signaling |
| Histone deacetylase 1 | HDAC1 | Epigenetic regulation of gene expression |
| Androgen Receptor | AR | Modulation of hormone signaling in cancer |
Table 1: Key Predicted Molecular Targets of this compound from Network Pharmacology and Molecular Docking Studies.[4]
Experimental Approaches for Target Confirmation using Proteomics
While computational predictions are a crucial first step, experimental validation is essential to confirm direct molecular targets. Modern proteomic techniques offer powerful, unbiased methods to identify protein-small molecule interactions within a complex biological system. Below, we compare two prominent strategies that could be employed to identify the molecular targets of this compound.
Comparison of Proteomics-Based Target Identification Strategies
| Feature | Compound-Centric Chemical Proteomics (CCCP) | Thermal Proteome Profiling (TPP) |
| Principle | Uses a modified, "bait" version of the compound to pull down interacting proteins from a cell lysate or living cells. | Measures changes in the thermal stability of proteins upon ligand binding. A stabilized protein is a potential target. |
| Compound Modification | Required. This compound would need to be synthesized with a linker for immobilization on a solid support (e.g., beads). | Not required. Uses the unmodified, native compound. |
| Primary Output | A list of proteins that bind to the immobilized this compound. | A list of proteins exhibiting a significant thermal shift in the presence of this compound. |
| Key Advantages | Directly identifies binding partners. Can be used to enrich low-abundance targets. | Applicable in living cells without compound modification, preserving the native cellular context. Can detect both direct and indirect targets (complex stabilization). |
| Key Limitations | The chemical modification might alter the binding properties of this compound. Potential for non-specific binding to the linker or support. | May not detect targets that do not exhibit a significant change in thermal stability upon binding. |
Table 2: Comparison of Key Proteomics Strategies for this compound Target Identification.
Experimental Protocols
Compound-Centric Chemical Proteomics (CCCP) Workflow
This method involves using a chemically modified version of this compound to "fish" for its binding partners in a cell lysate.
Methodology:
-
Probe Synthesis: Synthesize a this compound derivative with a linker arm and a reactive group for immobilization (e.g., biotin or an alkyne for click chemistry).
-
Immobilization: Covalently attach the this compound probe to a solid support, such as agarose or magnetic beads, to create an affinity matrix.
-
Protein Incubation: Incubate the affinity matrix with a cell lysate of interest (e.g., from cancer cells). A control matrix with no this compound or an inactive analogue should be used in parallel to identify non-specific binders.
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are typically separated by SDS-PAGE, and protein bands are excised and subjected to in-gel digestion with trypsin.
-
Alternatively, the entire eluate can be digested in-solution.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the this compound sample compared to the control are identified as potential targets.
-
Thermal Proteome Profiling (TPP) Workflow
TPP is based on the principle that protein-ligand binding alters the thermal stability of the protein. This method allows for target identification in a more native environment, including living cells.
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with either this compound or a vehicle control.
-
Heat Treatment: Aliquot the samples and heat them across a range of temperatures (e.g., 37°C to 67°C).
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Digestion and Labeling:
-
Collect the soluble protein fractions from each temperature point.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis. Each temperature point is assigned a unique tag.
-
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
For each protein, determine the relative amount of soluble protein at each temperature point for both the this compound-treated and control samples.
-
Generate "melting curves" for each protein.
-
Proteins that show a significant shift in their melting temperature (ΔTm) in the presence of this compound are identified as potential targets.
-
Predicted Signaling Pathways of this compound
Based on network pharmacology data, this compound is predicted to influence several key signaling pathways involved in cancer progression. The diagram below illustrates the potential interplay between this compound and these pathways, highlighting the predicted targets. Experimental validation using the proteomic methods described above is necessary to confirm these interactions.
Conclusion
While computational methods provide valuable hypotheses about the molecular targets of this compound, they are not a substitute for direct experimental evidence. Proteomics-based approaches, such as Compound-Centric Chemical Proteomics and Thermal Proteome Profiling, offer robust and unbiased strategies to confirm these predictions and discover novel targets. By employing these techniques, researchers can elucidate the precise mechanisms of action of this compound, paving the way for its further development as a therapeutic agent. This guide serves as a roadmap for initiating such validation studies, bridging the gap between computational prediction and experimental confirmation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 3. Quantification of this compound in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
Replication of Preclinical Studies on Taraxasterol's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Taraxasterol, a bioactive compound found in dandelion, with alternative treatments based on available preclinical data. It is designed to offer an objective overview supported by experimental evidence to aid in the replication and advancement of research in oncology drug development.
Executive Summary
This compound has demonstrated significant anti-tumor properties across a range of cancer types in preclinical studies. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion. Key signaling pathways implicated in this compound's anti-cancer effects include the PI3K/Akt and EGFR pathways. While direct comparative studies with standard-of-care chemotherapeutics are limited for the isolated compound, data from studies on Taraxacum officinale extracts containing this compound suggest comparable efficacy to agents like Doxorubicin in certain cancer cell lines. This guide synthesizes the available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to provide a foundational resource for further investigation.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Citation |
| Breast Cancer | MDA-MB-231 | 439.37 ± 6.8 | 24 | [1] |
| 213.27 ± 5.78 | 48 | [1] | ||
| 121 ± 7.98 | 72 | [1] | ||
| 27.86 ± 9.66 | 96 | [1] | ||
| Prostate Cancer | PC3 | 114.68 ± 3.28 | 24 | [2] |
| 108.70 ± 5.82 | 48 | [2] | ||
| 49.25 ± 3.22 | 72 | [2] | ||
| Liver Cancer | HepG2 | 17.0 | Not Specified | [3] |
| Glioblastoma | U-138 MG | ~113.5 (50,000 µg/L) | Not Specified | [4][5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Dose & Regimen | Tumor Growth Inhibition | Animal Health Status | Citation |
| Breast Cancer | Nude Mice with MDA-MB-231 Xenografts | Not Specified | Significantly decreased tumor weight and size compared to control. | Not Specified | [6][7][8] |
| Liver Cancer | BALB/c Nude Mice with SK-Hep1 Xenografts | 25 µg/ml in drinking water for 30 days | Effectively inhibited tumor growth. | No effect on body weight, urinary protein levels, or heart, liver, and kidney morphology.[3][9][10][11] | |
| Prostate Cancer | Nude Mice with DU145 Xenografts | Not Specified | Evidently inhibited tumor growth. | Not Specified | [12][13][14] |
Table 3: Comparative Efficacy of Taraxacum officinale (T.O.) Extract and Doxorubicin
| Cancer Type | Cell Line | Treatment | Concentration | Cell Viability (%) | Citation |
| Glioblastoma | U-138 MG | T.O. Root Extract (80% Ethanol) | 50,000 µg/L | 8.49 ± 1.04 | [4][5] |
| Doxorubicin | 54,350 µg/L | 8.64 ± 1.65 | [4][5] | ||
| U-251 MG | T.O. Leaf Extract (DMSO) | 110,000 µg/L | 6.15 ± 1.69 | [15] | |
| Doxorubicin | 105 µg/L | 59.52 ± 5.92 | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3 x 10³ to 6 x 10³ cells per well and incubate overnight to allow for cell attachment.[16][17]
-
Treatment: Treat the cells with various concentrations of this compound or the appropriate vehicle control.
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude cell debris and doublets based on forward and side scatter properties.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against target proteins (e.g., Akt, p-Akt, EGFR, Bcl-2, Bax) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
This compound's Impact on the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating the phosphorylation of Akt, this compound can lead to the induction of apoptosis and a reduction in cell growth.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
EGFR-Mediated Signaling Inhibition by this compound
In non-small cell lung cancer cells, this compound has been found to downregulate the expression of EGFR and its downstream effectors, thereby inhibiting tumor cell proliferation.
Caption: this compound's inhibition of the EGFR signaling cascade.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: A standard workflow for preclinical in vivo xenograft studies.
References
- 1. brieflands.com [brieflands.com]
- 2. Anti-metastatic effect of this compound on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxacum officinale Leaves and Roots Suppress Glioma Cell Viability [scirp.org]
- 5. scirp.org [scirp.org]
- 6. itjfs.com [itjfs.com]
- 7. itjfs.com [itjfs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses the growth of human liver cancer by upregulating Hint1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iwnirz.pl [iwnirz.pl]
- 16. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
"Taraxasterol versus lupeol: a comparative study of their pharmacological effects"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxasterol and Lupeol are naturally occurring pentacyclic triterpenoids found in a variety of medicinal plants, edible fruits, and vegetables.[1][2] this compound is a key bioactive component of dandelion (Taraxacum officinale), while Lupeol is abundant in foods like mangoes, grapes, and olives.[2][3] Both compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological activities, particularly their anti-inflammatory and anti-cancer properties.[4][5] This guide provides a comprehensive comparison of their pharmacological effects, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
Comparative Data on Pharmacological Effects
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer effects of this compound and Lupeol, facilitating a direct comparison of their potency and efficacy as observed in various experimental models.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Model/Cell Line | Dosage/Concentration | Effect | Reference |
| This compound | LPS-induced RAW 264.7 Macrophages | 2.5, 5, 12.5 µg/ml | Inhibition of NO, PGE₂, TNF-α, IL-1β, and IL-6 production. | [6] |
| LPS-induced Acute Lung Injury (Mouse) | 10 mg/kg (i.p.) | Significant reduction in pro-inflammatory factors and myeloperoxidase activity. | [2] | |
| TPA-induced Ear Edema (Mouse) | 0.5 and 1 mg/ear | Suppression of ear edema and reduction in cell infiltration. | [7] | |
| Lupeol | LPS-stimulated HUVECs | Not Specified | Enhanced HO-1 production, inhibited NF-κB activity, and reduced COX-2/PGE₂ and iNOS/NO levels. | [8] |
| TPA-induced Ear Edema (Mouse) | 0.5 and 1 mg/ear | Alleviation of inflammation and decreased myeloperoxidase levels. | [3] | |
| Carrageenan-induced Peritonitis (Mouse) | From 1 mg/kg | Dose-dependent inhibition of neutrophil migration. | [9] | |
| Arthritis (Mouse Model) | 12.5–200 mg/kg (p.o.) | Significant reduction in CD4+ and CD8+ T cell counts and cytokine levels (IL-2, IFN-gamma, IL-4). | [3] |
Table 2: Comparative Anti-Cancer Activity
| Compound | Cancer Cell Line | IC50 Value / Concentration | Effect | Reference |
| This compound | Prostate Cancer (PC3) | 114.68 µM (24h) | Reduced cell survival and invasion potential. | [10][11] |
| Hepatocellular Carcinoma (HepG2) | 17.0 µM | Selective inhibition of proliferation, G0/G1 cell cycle arrest, and apoptosis induction. | [12] | |
| Non-Small Cell Lung Cancer (A549, H1299) | Not Specified | Induction of apoptosis and cell cycle arrest. | [13] | |
| Cervical Cancer (HeLa-S3) | 0.5-20 µg/mL | Inhibition of cell growth and migration. | [14] | |
| Lupeol | Prostate Cancer (LAPC4) | 15.9 µmol/L | Dose-dependent growth inhibition. | [15] |
| Prostate Cancer (LNCaP) | 17.3 µmol/L | Dose-dependent growth inhibition. | [15] | |
| Pancreatic Cancer (PCNA-1) | Not Specified | Inhibition of proliferation, induction of apoptosis, and G0/G1 cell cycle arrest. | [16] | |
| Lung Cancer (A427) | Not Specified | Growth inhibition via apoptosis induction. | [17] |
Detailed Pharmacological Comparison
Anti-inflammatory Effects
Both this compound and Lupeol exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2] This leads to a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][6] Additionally, this compound has been shown to suppress the NLRP3 inflammasome, a key component of the innate immune response.[2][12]
Lupeol also targets the NF-κB pathway to mediate its anti-inflammatory actions.[3] It has been shown to inhibit the generation of pro-inflammatory cytokines, including TNF-α and various interleukins.[3] Lupeol's anti-inflammatory potential is also attributed to its ability to decrease the production of PGE₂ and reduce cellular infiltration into inflamed tissues.[3][7] Furthermore, it can modulate the immune system by suppressing T-lymphocyte activity and the generation of related cytokines.[3]
Anti-cancer Effects
This compound and Lupeol have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, albeit through partially distinct molecular mechanisms.
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis.[12][18] Its anti-cancer activity is linked to the modulation of several signaling pathways, including the upregulation of Hint1 in liver cancer and the inhibition of EGFR/AKT1 signaling in gastric cancer.[12] In non-small cell lung cancer, this compound has been found to induce apoptosis and modulate the tumor microenvironment.[18][19]
Lupeol employs a multi-pronged strategy to inhibit cancer cell growth, including the induction of apoptosis and the inhibition of angiogenesis and metastasis.[3][17] Its mechanisms of action involve the targeting of key signaling pathways such as PI3K/Akt and Wnt/β-catenin.[3][17] In prostate cancer, Lupeol acts as a potent androgen receptor inhibitor.[15] For pancreatic cancer, it has been shown to inhibit proliferation and induce apoptosis through the AKT/ERK pathways.[16]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound and Lupeol.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Protocol:
-
Seed cells (e.g., HeLa-S3, PC3) in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of this compound or Lupeol (e.g., 0.5 to 20 µg/mL) for specified time periods (e.g., 24, 48, 72 hours).[14]
-
After the treatment period, add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Add a solubilizing agent (e.g., formazan solution) to dissolve the crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[14] The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.[11]
-
In Vivo Anti-inflammatory Model: TPA-induced Mouse Ear Edema
-
Objective: To evaluate the topical anti-inflammatory activity of the compounds.
-
Protocol:
-
Administer this compound or Lupeol (e.g., 0.5 and 1 mg/ear) topically to the ears of mice.[3][7]
-
After a set period, induce inflammation by applying 12-O-tetradecanoylphorbol-13-acetate (TPA) to the same ear.[3]
-
Measure the ear thickness at various time points after TPA application to quantify the edema.
-
At the end of the experiment, collect ear punch biopsies to measure myeloperoxidase (MPO) activity, a marker for neutrophil infiltration.[3]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression of specific proteins involved in signaling pathways.
-
Protocol:
-
Treat cells (e.g., LLC, SPC-A1) with different concentrations of this compound or Lupeol for a specified time.[20]
-
Lyse the cells using RIPA buffer containing protease inhibitors to extract total protein.[20]
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-AKT).[16][18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Model: Xenograft Mouse Model
-
Objective: To assess the anti-tumor efficacy of the compounds in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 2 x 10⁶ LLC cells) into the dorsal side of immunocompromised mice (e.g., C57 or athymic nude mice).[15][20]
-
Once tumors are established, randomly assign mice to treatment and control groups.
-
Administer this compound or Lupeol (e.g., 40 mg/kg, intraperitoneally, 3 times/week) or a vehicle control.[15]
-
Monitor tumor volume and body weight regularly throughout the experiment.[20]
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).[15]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_Inhibition [label="NF-κB Pathway\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Inhibition [label="MAPK Pathway\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Cytokines [label="↓ Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Mediators [label="↓ Inflammatory Mediators\n(NO, PGE₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; NLRP3_Inhibition [label="NLRP3 Inflammasome\nSuppression", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> NF_kB_Inhibition [label="Activates", style=dashed, color="#5F6368"]; TLR4 -> MAPK_Inhibition [label="Activates", style=dashed, color="#5F6368"]; this compound -> NF_kB_Inhibition [label="Inhibits", color="#EA4335"]; this compound -> MAPK_Inhibition [label="Inhibits", color="#EA4335"]; this compound -> NLRP3_Inhibition [label="Suppresses", color="#EA4335"]; NF_kB_Inhibition -> Inflammatory_Cytokines [color="#4285F4"]; MAPK_Inhibition -> Inflammatory_Mediators [color="#4285F4"]; }
Caption: this compound's Anti-inflammatory Mechanism.
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TPA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lupeol [label="Lupeol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_Inhibition [label="NF-κB Pathway\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Modulation [label="T-Cell Modulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Cytokines [label="↓ Pro-inflammatory Cytokines\n(TNF-α, ILs)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Mediators [label="↓ Inflammatory Mediators\n(PGE₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Infiltration [label="↓ Cellular Infiltration", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Inflammatory_Stimuli -> NF_kB_Inhibition [label="Activates", style=dashed, color="#5F6368"]; Lupeol -> NF_kB_Inhibition [label="Inhibits", color="#EA4335"]; Lupeol -> T_Cell_Modulation [label="Modulates", color="#EA4335"]; NF_kB_Inhibition -> Inflammatory_Cytokines [color="#4285F4"]; NF_kB_Inhibition -> Inflammatory_Mediators [color="#4285F4"]; T_Cell_Modulation -> Cellular_Infiltration [color="#4285F4"]; }
Caption: Lupeol's Anti-inflammatory Mechanism.
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR_AKT1 [label="EGFR/AKT1 Signaling\n(Gastric Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hint1 [label="Hint1 Upregulation\n(Liver Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Induction [label="Apoptosis Induction", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G0/G1)", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation_Inhibition [label="↓ Cell Proliferation", fillcolor="#FFFFFF", fontcolor="#202124"]; Tumor_Microenvironment [label="Tumor Microenvironment\nModulation (NSCLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> EGFR_AKT1 [label="Inhibits", color="#EA4335"]; this compound -> Hint1 [label="Upregulates", color="#4285F4"]; this compound -> Tumor_Microenvironment [label="Modulates", color="#FBBC05"]; EGFR_AKT1 -> Proliferation_Inhibition [color="#202124"]; Hint1 -> Apoptosis_Induction [color="#202124"]; Apoptosis_Induction -> Proliferation_Inhibition [style=dashed, color="#5F6368"]; this compound -> Cell_Cycle_Arrest [color="#EA4335"]; Cell_Cycle_Arrest -> Proliferation_Inhibition [color="#202124"]; }
Caption: this compound's Anti-Cancer Mechanisms.
// Nodes Lupeol [label="Lupeol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt_BetaCatenin [label="Wnt/β-catenin Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; AR [label="Androgen Receptor (AR)\n(Prostate Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT_ERK [label="AKT/ERK Pathway\n(Pancreatic Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Induction [label="Apoptosis Induction", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation_Inhibition [label="↓ Cell Proliferation", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiogenesis_Inhibition [label="↓ Angiogenesis", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Lupeol -> PI3K_Akt [label="Inhibits", color="#EA4335"]; Lupeol -> Wnt_BetaCatenin [label="Inhibits", color="#EA4335"]; Lupeol -> AR [label="Inhibits", color="#EA4335"]; Lupeol -> AKT_ERK [label="Inhibits", color="#EA4335"]; PI3K_Akt -> Proliferation_Inhibition [color="#4285F4"]; Wnt_BetaCatenin -> Proliferation_Inhibition [color="#4285F4"]; AR -> Proliferation_Inhibition [color="#4285F4"]; AKT_ERK -> Apoptosis_Induction [style=dashed, color="#5F6368"]; Lupeol -> Apoptosis_Induction [color="#4285F4"]; Lupeol -> Angiogenesis_Inhibition [color="#FBBC05"]; }
Caption: Lupeol's Anti-Cancer Mechanisms.
Experimental Workflow
// Nodes Start [label="Compound Selection\n(this compound / Lupeol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Studies", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Viability [label="Cell Viability\n(MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action\n(Western Blot, PCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Model [label="Animal Model\n(Inflammation / Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Toxicity [label="Efficacy & Toxicity\nAssessment", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> In_Vitro [color="#202124"]; In_Vitro -> Cell_Viability [color="#5F6368"]; In_Vitro -> Mechanism_Study [color="#5F6368"]; Mechanism_Study -> In_Vivo [label="Promising\nResults", color="#202124"]; In_Vivo -> Animal_Model [color="#5F6368"]; Animal_Model -> Efficacy_Toxicity [color="#5F6368"]; Efficacy_Toxicity -> End [color="#202124"]; }
Caption: General Drug Discovery Workflow.
Conclusion
Both this compound and Lupeol are promising natural compounds with substantial anti-inflammatory and anti-cancer potential. While they share common mechanisms, such as the inhibition of the NF-κB pathway, they also exhibit distinct molecular targets and activities in different disease models. This compound shows strong effects on the NLRP3 inflammasome and specific pathways in liver and gastric cancers. Lupeol, on the other hand, has well-documented effects on the Wnt/β-catenin and PI3K/Akt pathways and acts as an androgen receptor inhibitor.
This comparative guide highlights the therapeutic potential of both triterpenoids. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles. Additionally, research into optimizing their bioavailability and exploring synergistic effects with existing therapies could pave the way for their clinical application in the treatment of inflammatory diseases and cancer.
References
- 1. scispace.com [scispace.com]
- 2. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Action and Research Progress of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-metastatic effect of this compound on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 13. e-century.us [e-century.us]
- 14. tmrjournals.com [tmrjournals.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Taraxasterol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Taraxasterol with alternative well-established inhibitors for key signaling pathways implicated in inflammation and cancer: NF-κB, PI3K/Akt, and MAPK. The information presented is supported by experimental data from independent research to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound, a pentacyclic triterpenoid found in various plants, has demonstrated significant anti-inflammatory and anti-cancer properties in numerous preclinical studies. Its mechanism of action is primarily attributed to the modulation of three critical intracellular signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammatory and immune responses.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival, proliferation, and growth.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Involved in cellular responses to a variety of external stimuli, including stress and growth factors.
This guide compares the inhibitory effects of this compound on these pathways with established inhibitors: Dexamethasone (for NF-κB), Wortmannin (for PI3K), and U0126 (for MAPK).
Comparative Analysis of Pathway Inhibition
The following tables summarize the quantitative data on the inhibitory concentrations of this compound and its comparators. It is important to note that direct comparative studies measuring the IC50 values of this compound for specific pathway inhibition are limited. The available data for this compound often pertains to downstream effects such as cell viability, while the data for the comparators are typically from direct enzymatic or cellular pathway inhibition assays.
| Compound | Target Pathway | Assay | Cell Line/System | IC50 / EC50 | Reference(s) |
| This compound | PI3K/Akt | Cell Viability | DU145 Prostate Cancer | 56 µM | [1][2] |
| Cell Viability | PC3 Prostate Cancer | 30 µM | [1][2] | ||
| Cell Viability (24h) | MDA-MB-231 Breast Cancer | 439.37 ± 6.8 µM | [3] | ||
| Cell Viability (96h) | MDA-MB-231 Breast Cancer | 27.86 ± 9.66 µM | [3] | ||
| Dexamethasone | NF-κB | GM-CSF Release | A549 Lung Carcinoma | 2.2 x 10⁻⁹ M | |
| Wortmannin | PI3K | In vitro kinase assay | - | ~3-5 nM | [4][5][6] |
| U0126 | MEK1 (MAPK pathway) | In vitro kinase assay | - | ~70 nM | [7] |
| MEK2 (MAPK pathway) | In vitro kinase assay | - | ~60 nM | [7] |
Note: The IC50 values for this compound reflect the concentration required to inhibit cell proliferation by 50% and are an indirect measure of its effect on the PI3K/Akt pathway, which is a key regulator of cell survival. Further studies are required to determine the direct IC50 of this compound on the enzymatic activity of key proteins within these pathways.
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and the comparative compounds within the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Figure 1: NF-κB signaling pathway and points of inhibition.
Figure 2: PI3K/Akt signaling pathway and points of inhibition.
Figure 3: MAPK/ERK signaling pathway and points of inhibition.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to assess the inhibition of the NF-κB pathway.
Western Blot Analysis of Phosphorylated IκB Kinase (p-IKK)
This protocol is a representative example of how the activation state of the NF-κB pathway can be assessed by measuring the phosphorylation of IKK, a critical upstream kinase.
Figure 4: Experimental workflow for Western blot analysis.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS; 1 µg/mL), for a predetermined time (e.g., 30 minutes) to induce NF-κB activation. A vehicle-treated group and an LPS-only group should be included as controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IKK (p-IKK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total IKK and a housekeeping protein such as β-actin.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the p-IKK signal to the total IKK signal and/or the housekeeping protein to determine the relative level of IKK phosphorylation in each sample.
-
Conclusion
The available evidence strongly suggests that this compound exerts its anti-inflammatory and anti-cancer effects through the modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways. While direct, independent verification of its inhibitory potency in pathway-specific assays is still emerging, the existing data on its impact on downstream cellular processes, such as cell viability, are promising.
Compared to well-established inhibitors, this compound appears to have a lower potency, with effective concentrations in the micromolar range, whereas compounds like Dexamethasone, Wortmannin, and U0126 are active at nanomolar concentrations. However, as a natural product, this compound may offer a favorable safety profile and the potential for synergistic effects with other therapeutic agents.
Further research, including head-to-head comparative studies using standardized assays, is necessary to fully elucidate the therapeutic potential of this compound and to definitively establish its position relative to existing pathway inhibitors. The experimental protocols and comparative data presented in this guide provide a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taraxasterol Content in Various Taraxacum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of taraxasterol content in different species of the Taraxacum genus, commonly known as dandelion. This compound, a pentacyclic triterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document summarizes available quantitative data, details experimental protocols for this compound analysis, and visualizes relevant biological pathways to support further research and development.
Data Presentation: this compound Content in Taraxacum Species
The concentration of this compound can vary significantly between different Taraxacum species and even within different tissues of the same plant. The highest concentrations are typically found in the latex and roots.[1] Below is a summary of the available quantitative data. It is important to note that direct comparisons can be challenging due to variations in extraction methods, analytical techniques, and the plant material's geographical origin and developmental stage.
| Taraxacum Species | Plant Part | Method of Analysis | This compound Content | Reference |
| Taraxacum officinale | Natural Root Extract | HPLC | 2.96 µg/mL | [1] |
| Taraxacum officinale | Root Callus Culture | HPLC | 3.013 µg/mL | [1] |
| Taraxacum officinale | Hairy Root Culture | HPLC | Four-fold increase compared to natural root | [2] |
| Taraxacum kok-saghyz | Root | Gravimetric | ~1.7% of dry weight (as acetone extractables, mainly sterols) | [3][4] |
| Taraxacum japonicum | Root | Not specified | Presence confirmed | [1] |
| Taraxacum platycarpum | Root | Not specified | Presence confirmed | [1] |
| Taraxacum mongolicum | Not specified | Not specified | Presence confirmed | [5] |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from Taraxacum species, based on established laboratory practices.
Extraction of this compound
This protocol outlines a general method for the extraction of this compound from Taraxacum root material.
Materials:
-
Dried and powdered Taraxacum root
-
Methanol (HPLC grade)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a known amount of dried, powdered root material.
-
Add a sufficient volume of methanol to the powder (e.g., a 1:10 solid-to-solvent ratio).
-
The mixture can be subjected to sonication or maceration for a defined period to enhance extraction efficiency.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.
-
The crude extract can be further purified using techniques like column chromatography if necessary.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and methanol is often employed. A gradient or isocratic elution can be optimized.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 210 nm.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for this compound quantification and a key signaling pathway influenced by this bioactive compound.
References
- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. cornishlab.cfaes.ohio-state.edu [cornishlab.cfaes.ohio-state.edu]
- 4. researchgate.net [researchgate.net]
- 5. Taraxacum mongolicum total triterpenoids and this compound ameliorate benign prostatic hyperplasia by inhibiting androgen levels, inflammatory responses, and epithelial-mesenchymal transition via the TGFβ1/Smad signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Network Pharmacology Predictions for Taraxasterol's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of network pharmacology predictions with experimental validations for the targets of Taraxasterol, a bioactive pentacyclic triterpenoid found in dandelion. By integrating computational predictions with tangible experimental data, we aim to offer a clearer perspective on the therapeutic potential of this compound and its mechanisms of action.
Introduction to Network Pharmacology and this compound
Network pharmacology is a powerful in silico approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. This methodology allows for the prediction of potential drug targets and signaling pathways, offering a holistic view of a compound's pharmacological effects.
This compound, a key active compound extracted from Taraxacum mongolicum (dandelion), has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Network pharmacology has been instrumental in elucidating the potential molecular mechanisms underlying these therapeutic properties. This guide focuses on the experimental validation of these computational predictions.
Predicted Targets of this compound: A Network Pharmacology Overview
Network pharmacology studies have identified numerous potential targets for this compound across various diseases. For instance, in the context of cervical cancer, 216 potential targets were identified, with 66 shared targets with the disease.[1][2] Similarly, in gastric cancer, network pharmacology identified five key collective targets.[4][5] These predictions provide a roadmap for experimental validation.
Experimental Validation of Predicted Targets
The true test of network pharmacology lies in the experimental validation of its predictions. This section compares the predicted targets with results from various experimental techniques.
Molecular Docking: Assessing Binding Affinity
Molecular docking simulations predict the binding affinity between a ligand (this compound) and its target protein. A lower binding energy indicates a more stable interaction.
| Target Protein | Predicted Disease Context | Binding Affinity (kcal/mol) | Reference |
| DPP-4 | Diabetes | -7.1 to -9.2 | [6] |
| PTPN1 | Diabetes | -7.1 to -9.2 | [6] |
| α-amylase | Diabetes | -7.1 to -9.2 | [6] |
| NrfA | Oxidative Stress | -7.1 to -9.2 | [6] |
| AKR1B1 | Diabetes | -7.1 to -9.2 | [6] |
| Hub Targets (12 total, 9 with strong interaction) | Cervical Cancer | < -5.0 | [1] |
In Vitro Studies: Cellular and Molecular Effects
In vitro experiments using cell lines are crucial for validating the biological effects of this compound on predicted targets and pathways.
This compound has been shown to inhibit the proliferation and migration of various cancer cells, consistent with network pharmacology predictions that link it to cancer-related pathways.
| Cell Line | Cancer Type | Effect | Concentration/Time | Key Findings | Reference |
| HeLa-S3 | Cervical Cancer | Inhibition of cell viability and migration | 0.5-20 µg/mL for 24, 48, 72h | Dose- and time-dependent inhibition of proliferation and migration.[1] | [1] |
| A549 & H1299 | Lung Cancer | Inhibition of proliferation, induction of apoptosis | Various concentrations | Reduced cell viability, induced apoptosis and S-phase cell cycle arrest.[7][8] | [7][8] |
| MKN-28 (in vivo) | Gastric Cancer | Inhibition of tumor growth | Not specified | Downregulation of EGFR and AKT1 expression in xenograft tumors.[4] | [4] |
Consistent with its predicted role in modulating inflammatory and oxidative stress pathways, this compound has demonstrated significant effects in cellular models.
| Cell Model | Condition | Effect | Concentration | Key Findings | Reference |
| TC-1 and MLE-12 cells | Cellular Senescence | Reduced senescence, inflammation, and oxidative stress | Not specified | Decreased IL-6/IL-1β, ROS, and MDA; Increased SOD and GSH.[7] | [7] |
| Bovine Mammary Epithelial Cells | Deoxynivalenol-induced damage | Protective effect | 10 µg/mL | Alleviated oxidative stress and apoptosis.[9] | [9] |
| AML12 cells | Acetaminophen-induced injury | Hepatoprotective | Not specified | Inhibited oxidative stress, inflammation, and apoptosis via Nrf2/HO-1 and JNK pathways.[10] | [10] |
In Vivo Studies: Validation in Animal Models
Animal studies provide a more complex biological system to validate the therapeutic effects of this compound predicted by network pharmacology.
| Animal Model | Disease/Condition | Dosage | Key Findings | Reference |
| Mice | Ethanol-induced liver injury | 2.5, 5, and 10 mg/kg | Reduced liver damage, oxidative stress, and inflammation by regulating CYP2E1/Nrf2/HO-1 and NF-κB pathways.[11] | [11] |
| Mice | Acetaminophen-induced liver injury | Not specified | Alleviated pathological changes in the liver and inhibited serum transaminases.[10] | [10] |
| Mice | Atopic dermatitis | Not specified | Attenuated inflammatory responses by inactivating MAPK and NF-κB pathways.[12] | [12] |
| Nude mice | Gastric cancer xenograft | Not specified | Repressed tumor growth and decreased Ki-67 levels.[4] | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., HeLa-S3) are seeded in a 96-well plate at a density of 1 × 10⁵ cells/mL.[1]
-
Treatment: After incubation, cells are treated with varying concentrations of this compound (e.g., 0, 0.5, 2.5, 5, 10, 15, and 20 µg/mL) for different time points (e.g., 24, 48, and 72 hours).[1]
-
MTT Incubation: MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: A formazan solution is added to dissolve the formazan crystals.[1]
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
Western Blotting
-
Protein Extraction: Total protein is extracted from cells or tissues using RIPA lysis buffer.[8][9]
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with non-fat milk to prevent non-specific binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-p65, EGFR, AKT1, Nrf2, HO-1, Bax, Bcl-2, Caspase-3) overnight at 4°C.[4][7][10][13]
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Molecular Docking
-
Software: Molecular docking is performed using software such as CBDock2.[6]
-
Target Preparation: The 3D structures of the target proteins are obtained from protein data banks.
-
Ligand Preparation: The 2D or 3D structure of this compound is prepared.
-
Docking Simulation: A blind docking approach is often used to identify potential binding sites.
-
Analysis: The binding energies and interactions between this compound and the target proteins are analyzed.[6]
Visualizing the Connections: Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for validating network pharmacology predictions.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for validating network pharmacology predictions.
Conclusion
The experimental evidence strongly supports the predictions made by network pharmacology regarding the targets and therapeutic potential of this compound. The convergence of computational predictions with in vitro and in vivo data provides a solid foundation for further research and development of this compound as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. This integrated approach not only validates the initial predictions but also deepens our understanding of the compound's complex mechanisms of action.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]
- 4. Network pharmacology-based identification of the antitumor effects of this compound in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Network pharmacology-based identification of the antitumor effects of this compound in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protection of this compound against acetaminophen-induced liver injury elucidated through network pharmacology and in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effects of this compound against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of this compound on liver fibrosis revealed by RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Taraxasterol: A Procedural Guide
The primary principle in the absence of specific data is to handle the compound as a hazardous waste until a formal hazard assessment by an environmental health and safety (EHS) officer determines it to be non-hazardous.[1] A Safety Data Sheet (SDS) for Taraxasterol Acetate indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] However, it is crucial to consult your institution's EHS office for a definitive determination and to follow their specific protocols.
Core Principles for Chemical Waste Disposal
Adherence to general laboratory waste management guidelines is paramount. These principles are designed to minimize risk and ensure regulatory compliance.
| Principle | Guideline | Source |
| Waste Minimization | Order only the necessary quantities of this compound to reduce excess. Share surplus materials with other labs and consider reducing the scale of experiments. | [3] |
| Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted. Keep solid and liquid waste separate and segregate incompatible chemicals. | [4][5] |
| Container Management | Use appropriate, clearly labeled containers for waste storage. Containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste. | [4][5][6] |
| Labeling | All waste containers must be accurately labeled with their contents. Deface labels from empty containers before they are discarded as regular trash. | [1][3] |
| Storage | Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. These areas should be inspected weekly for leaks. | [3][6] |
| Professional Disposal | All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program. Never dispose of chemicals down the drain or by evaporation. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
-
Hazard Assessment:
-
Consult the Safety Data Sheet (SDS) for this compound. While an SDS for this compound Acetate suggests it is not hazardous, always seek the SDS for the specific form you are using.[2]
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to confirm if this compound is classified as a hazardous waste.[1] Treat it as hazardous unless officially advised otherwise.
-
-
Waste Collection and Segregation:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), and materials used for spill cleanup (e.g., absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, leak-proof container suitable for liquid hazardous waste. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Empty Containers: A container that held this compound should be managed as hazardous waste unless it is "RCRA empty," meaning all possible material has been removed. For non-acute hazardous waste, once emptied, the container's label should be defaced, and it can be disposed of as regular trash. If classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent before disposal.[1]
-
-
Storage in Satellite Accumulation Area (SAA):
-
Arrange for Pickup:
-
Once the waste container is full or you have no further use for it, contact your institution's hazardous waste management service (e.g., EHRS, OCRS) to schedule a pickup.[3]
-
The logical flow for these disposal procedures can be visualized in the following diagram:
References
Navigating the Safe Handling of Taraxasterol: A Comprehensive Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Taraxasterol, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A dust mask or respirator (e.g., N95). | Recommended when handling larger quantities or when there is a potential for generating airborne dust. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled.
2. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a chemical fume hood or a designated containment area to minimize the inhalation of airborne particles.
-
Before weighing, ensure the balance is clean and placed in an area with minimal air currents.
-
Use appropriate tools, such as a spatula, to handle the powder. Avoid creating dust clouds.
-
Close the container tightly after use.
3. Experimental Use:
-
When dissolving this compound in solvents, do so within a fume hood.
-
Handle all solutions containing this compound with the same level of care as the powdered form.
-
Clearly label all vessels containing this compound solutions.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Solid Waste:
-
Dispose of unused or contaminated solid this compound as chemical waste in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in the designated chemical waste container.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed waste container.
-
Do not pour this compound solutions down the drain.
3. Decontamination:
-
Clean all non-disposable equipment and work surfaces thoroughly after use. Use an appropriate solvent to remove any residual this compound, followed by a standard cleaning procedure.
-
Dispose of the cleaning materials as chemical waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from its arrival in the laboratory to its final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
